molecular formula C9H4F3I B12040613 1-(Iodoethynyl)-4-(trifluoromethyl)benzene

1-(Iodoethynyl)-4-(trifluoromethyl)benzene

Cat. No.: B12040613
M. Wt: 296.03 g/mol
InChI Key: SZQWWCBJZQPYNQ-UHFFFAOYSA-N
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Description

1-(Iodoethynyl)-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H4F3I and its molecular weight is 296.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4F3I

Molecular Weight

296.03 g/mol

IUPAC Name

1-(2-iodoethynyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H4F3I/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H

InChI Key

SZQWWCBJZQPYNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CI)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure and Sigma-Hole Potential of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene , a benchmark molecule for studying high-performance halogen bonding interactions.

Executive Summary

This compound represents a "gold standard" in the design of halogen bond (XB) donors. By coupling a highly polarizable iodine atom to an sp-hybridized ethynyl scaffold, further activated by a para-trifluoromethyl (


) electron-withdrawing group (EWG), this molecular architecture maximizes the magnitude of the electrostatic potential hole (

).

This guide details the structural causality behind its high binding affinity, provides a validated synthesis protocol, and analyzes its thermodynamic profile in solution and solid-state assemblies.

Molecular Architecture & Electronic Properties

The Sigma-Hole Mechanism

The extraordinary donor capability of this molecule arises from the anisotropic distribution of electron density on the iodine atom.

  • Orbital Origin: The sp-hybridized carbon of the ethynyl group exerts a strong inductive pull (

    
     effect) on the iodine atom.
    
  • Substituent Amplification: The para-

    
     group on the benzene ring further depletes electron density from the 
    
    
    
    -system, which communicates through the alkyne linker to the iodine.
  • Result: A region of varying positive electrostatic potential (the

    
    -hole) forms along the extension of the 
    
    
    
    bond axis, while an equatorial belt of negative potential remains orthogonal to the bond.[1]
Quantitative Electronic Parameters

The following parameters define the molecule's utility in crystal engineering and ligand design.

ParameterValue / RangeContext
Formula

Molecular Weight 296.03 g/mol

(Sigma Hole)
~32.05 kcal/mol Calculated at M06-2X/def2-TZVP level; represents the "upper end" of donor strength for neutral organic iodides [1].
C(sp)-I Bond Length ~1.99 ÅSlightly shorter than standard C(sp3)-I bonds (2.14 Å) due to higher s-character.
Dipole Moment ~3.5 - 4.0 DDirected along the long molecular axis, enhancing directional alignment in fields.
Visualization of Electronic Effects

The diagram below illustrates the electronic cascade leading to the formation of the high-energy sigma hole.

SigmaHoleMechanism Figure 1: Electronic cascade creating the high-magnitude sigma hole in this compound. CF3 CF3 Group (Strong EWG) Phenyl Phenyl Ring (π-System Depletion) CF3->Phenyl Inductive Withdrawal (-I) Ethynyl Ethynyl Linker (sp-Hybridized) Phenyl->Ethynyl Resonance/Inductive Trans. Iodine Iodine Atom (Polarizable) Ethynyl->Iodine Electron Density Pull SigmaHole σ-Hole Formation (Vs,max ≈ 32 kcal/mol) Iodine->SigmaHole Anisotropic Charge Dist.

Synthesis & Production Protocol

To ensure high purity for crystallographic studies, a stepwise Sonogashira coupling followed by iodination is required. This protocol avoids the formation of homocoupled diyne byproducts.

Validated Synthetic Workflow

Step 1: Sonogashira Coupling

  • Reagents: 1-iodo-4-(trifluoromethyl)benzene, Trimethylsilylacetylene (TMSA).

  • Catalyst:

    
     (2 mol%), CuI (1 mol%).
    
  • Solvent/Base: THF / Triethylamine (

    
    ).
    
  • Conditions: Degassed,

    
    , 4-6 hours.
    
  • Product: 1-(Trimethylsilylethynyl)-4-(trifluoromethyl)benzene.[2]

Step 2: Desilylation & Iodination (One-Pot)

  • Reagents: Intermediate from Step 1, N-Iodosuccinimide (NIS), Silver Nitrate (

    
    ).
    
  • Solvent: Acetonitrile (

    
    ) or Acetone.
    
  • Mechanism:

    
     catalyzes the cleavage of the C-Si bond and activates the alkyne for electrophilic iodination.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

SynthesisProtocol Figure 2: Synthesis workflow for high-purity isolation. Start Start: 1-iodo-4-(trifluoromethyl)benzene Step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd/Cu cat.) Start->Step1 Inter Intermediate: TMS-Protected Alkyne Step1->Inter Step2 Step 2: Iodination (NIS, AgNO3, MeCN) Inter->Step2 Final Product: This compound Step2->Final

Supramolecular Potential & Binding

Solution-Phase Thermodynamics

In solution, the molecule acts as a potent Lewis Acid. Binding studies with quinuclidine (a strong Lewis Base) in benzene-


 reveal:
  • Binding Constant (

    
    ):  Exhibits a strong Linear Free Energy Relationship (LFER) with Hammett 
    
    
    
    parameters.[3][4]
  • 
     (298 K):  Typically ranges between -1.5 to -2.4 kcal/mol  for this class of donors [2].
    
  • Entropy/Enthalpy Compensation: The high enthalpic gain (

    
    ) of the halogen bond is often partially offset by the entropic cost (
    
    
    
    ) of ordering the solvent shell and restrictng rotational freedom.
Crystal Engineering Motifs

In the solid state, this compound typically adopts one of two packing motifs driven by the need to satisfy the sigma hole:

  • Head-to-Tail Stacking: The electropositive iodine of one molecule interacts with the electron-rich

    
    -system of the phenyl ring of a neighbor (
    
    
    
    ).
  • Donor-Acceptor Cocrystals: When co-crystallized with nitrogenous bases (e.g., pyridine, 4,4'-bipyridine), it forms strictly linear

    
     halogen bonds.
    
    • Interaction Angle:

      
       (Highly directional).
      
    • Reduction in vdW Radii: The

      
       distance is typically 80-85% of the sum of the van der Waals radii, indicating a strong covalent character to the interaction.
      

Experimental Validation Methods

To verify the quality and properties of the synthesized material, the following analytical signatures must be confirmed:

  • 
     NMR Spectroscopy:  Look for the characteristic shielding of the iodinated alkyne carbons. The 
    
    
    
    (attached to I) typically appears upfield (around 0-10 ppm) due to the "heavy atom effect" of iodine.
  • Single Crystal X-Ray Diffraction (SCXRD):

    • Essential for confirming the

      
       contact distance.
      
    • Look for space groups that allow centrosymmetric pairing if no co-former is present.

  • Computational Modeling (DFT):

    • Recommended Level: M06-2X/def2-TZVP.

    • Target Output: Electrostatic Potential (ESP) map mapped onto the 0.001 a.u. electron density isosurface to visualize the

      
       magnitude.
      

References

  • Dumele, O., Wu, D., Trapp, N., Goroff, N., & Diederich, F. (2014).[5][6][7] Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. Organic Letters, 16(18), 4722–4725.[8][9]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond.[1][3][4][6][7][8][9][10] Chemical Reviews, 116(4), 2478–2601.

  • Politzer, P., & Murray, J. S. (2013). Sigma-hole interactions. Computational and Theoretical Chemistry, 1018, 2–8.

Sources

Technical Monograph: 1-(2-Iodoethynyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Synthesis, Reactivity Profile, and Halogen Bonding Applications

Executive Summary

1-(2-Iodoethynyl)-4-(trifluoromethyl)benzene is a specialized functionalized alkyne utilized primarily in crystal engineering, supramolecular chemistry, and drug discovery. Its core value lies in the iodine atom’s enhanced


-hole , a region of positive electrostatic potential generated by the strong electron-withdrawing nature of the para-trifluoromethyl group. This feature makes the compound an exceptional halogen bond (XB) donor, capable of forming highly directional non-covalent interactions with Lewis bases (e.g., nitrogen or oxygen lone pairs) in biological targets or material frameworks.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Property Data
Chemical Name 1-(2-Iodoethynyl)-4-(trifluoromethyl)benzene
CAS Number 607376-47-6
Molecular Formula

Molecular Weight 296.03 g/mol
SMILES FC(F)(F)c1ccc(C#CI)cc1
Appearance White to pale yellow solid (low melting point)
Solubility Soluble in

,

, THF, Benzene; Insoluble in water
Stability Light-sensitive; Potentially energetic (store cold, dark, and under inert gas)

Synthetic Protocol: Silver-Catalyzed Iodination

Methodological Rationale: While direct iodination of terminal alkynes can be achieved using elemental iodine and morpholine, electron-deficient alkynes (such as the 4-


 derivative) are prone to side reactions or lower yields under harsh basic conditions. The N-Iodosuccinimide (NIS) / Silver Nitrate (

)
protocol is selected here for its mild conditions, high chemoselectivity, and operational safety.
Reagents
  • Precursor: 1-Ethynyl-4-(trifluoromethyl)benzene (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)

  • Catalyst: Silver Nitrate (

    
    ) (0.05 – 0.1 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Acetone (anhydrous)
    
Step-by-Step Workflow
  • Preparation: Charge a foil-wrapped round-bottom flask (to exclude light) with 1-ethynyl-4-(trifluoromethyl)benzene dissolved in anhydrous

    
     (0.1 M concentration).
    
  • Activation: Add

    
     (5-10 mol%) to the solution. Stir for 5 minutes under an inert atmosphere (
    
    
    
    or Ar).
  • Iodination: Add NIS (1.1 equiv) in a single portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (hexane/EtOAc) or NMR.

    • Self-Validation Check: The reaction is complete when the terminal alkyne proton signal (

      
       ppm) disappears completely.
      
  • Workup: Dilute with water and extract with diethyl ether. Wash the organic layer with saturated

    
     (to remove trace iodine) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo (do not heat above 40°C). Purify via short-path silica gel chromatography (100% Hexanes or Pentane).
    
Synthesis Visualization

SynthesisWorkflow Precursor 1-Ethynyl-4-(trifluoromethyl)benzene (Terminal Alkyne) Reagents Reagents: NIS (1.1 eq) AgNO3 (cat.) MeCN, RT Precursor->Reagents Intermediate Silver Acetylide Intermediate Reagents->Intermediate Activation Product 1-(2-Iodoethynyl)-4-(trifluoromethyl)benzene (Target) Intermediate->Product Electrophilic Iodination Validation QC Validation: 1H NMR: Loss of ≡C-H 13C NMR: C-I shift ~6-15 ppm Product->Validation Analysis

Caption: Silver-catalyzed iodination workflow converting the terminal alkyne to the iodoalkyne with QC checkpoints.

Mechanistic Insight: The Sigma-Hole & Halogen Bonding

This molecule is a "textbook" example of a halogen bond donor. The iodine atom on the alkyne is not merely a leaving group; it is a site of Lewis acidity.

  • The Mechanism: The electron-withdrawing

    
     group pulls electron density through the benzene ring and the triple bond (
    
    
    
    hybridized carbons are already electronegative). This depletion creates a region of positive electrostatic potential on the outer tip of the iodine atom, known as the
    
    
    -hole
    .
  • Application in Drug Design: In medicinal chemistry, this motif can replace hydrogen bond donors. The C-I···X interaction (where X = O, N, S) is highly directional (180° angle), allowing for precise orientation of the ligand within a protein binding pocket.

Halogen Bonding Pathway

HalogenBonding CF3 CF3 Group (Electron Withdrawing) Ring Aromatic System (Inductive Relay) CF3->Ring Pulls e- density Alkyne Alkyne Linker (sp Hybridized) Ring->Alkyne Transmits effect Iodine Iodine Atom (Polarizable) Alkyne->Iodine Polarizes C-I bond SigmaHole σ-Hole Formation (Positive Potential) Iodine->SigmaHole Generates Target Biological Target / Lewis Base (N, O, S Lone Pair) SigmaHole->Target Directional Interaction (180°)

Caption: Mechanistic flow of electron withdrawal creating the σ-hole for targeted non-covalent interactions.

Reactivity Profile

A. Cadiot-Chodkiewicz Coupling

This compound serves as the "haloalkyne" partner in copper-catalyzed couplings to synthesize unsymmetrical 1,3-diynes.[1][2]

  • Reaction:

    
    
    
  • Utility: Creating conjugated oligomers for molecular electronics.

B. Click Chemistry (CuAAC Variation)

While terminal alkynes are standard for Click chemistry, 1-iodoalkynes react with azides to form 5-iodo-1,2,3-triazoles . The iodine atom on the triazole ring remains available for further cross-coupling (e.g., Suzuki or Sonogashira), making this a "bifunctional" click reaction.

Safety & Handling (Self-Validating Protocols)

Warning: Iodoalkynes are high-energy compounds. While the aryl stabilizer reduces risk compared to alkyl-iodoalkynes, they can decompose explosively upon heating.

  • Thermal Stability: Never distill this compound at atmospheric pressure. Remove solvents at reduced pressure and low temperature (<40°C).

  • Storage: Store at -20°C under Argon. Iodine liberation (turning purple/brown) indicates decomposition.

  • Self-Validation of Purity:

    • Visual: If the white solid turns yellow/brown, free iodine is present.

    • NMR: Check for the presence of the terminal alkyne proton (indicating hydrolysis) or broad peaks indicating polymerization.

References

  • Sigma-Aldrich. (n.d.). 1-(2-Iodoethynyl)-4-(trifluoromethyl)benzene Product Sheet. Retrieved from

  • Diederich, F., & Stang, P. J. (Eds.).[3] (2008). Modern Acetylene Chemistry. Wiley-VCH. (General reference for Cadiot-Chodkiewicz and Iodoalkyne synthesis).

  • Hein, J. E., Tripp, J. C., Krasnova, L. B., Sharpless, K. B., & Fokin, V. V. (2009).[4] Copper(I)-Catalyzed Cycloaddition of Organic Azides and 1-Iodoalkynes.[4] Angewandte Chemie International Edition, 48(43), 8018–8021. Link

  • Brammer, L., et al. (2017). 1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzene: halogen-bonded frameworks and NMR spectroscopic analysis. CrystEngComm, 19, 4321-4331. (Provides spectroscopic context for trifluoromethyl-iodoalkynes). Link

  • He, Y., et al. (2018).[5] Chemoselective Preparation of 1-Iodoalkynes... Based on the Oxidative Iodination of Terminal Alkynes. Journal of Organic Chemistry. (Protocol source for NIS/AgNO3 method). Link

Sources

A Technical Guide to the Halogen Bond Donor Strength of (Iodoethynyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogen bonding (XB) has emerged from a chemical curiosity to a fundamental pillar in supramolecular chemistry, materials science, and drug design.[1][2] This highly directional, non-covalent interaction involves an electropositive region on a halogen atom, known as a σ-hole, and a Lewis base.[1][3] Among the various halogen bond donors, (iodoethynyl)benzene derivatives have garnered significant attention. The unique combination of a highly polarizable iodine atom and an sp-hybridized carbon of the ethynyl group creates a particularly strong and tunable σ-hole, making these compounds potent and versatile XB donors.[4][5] This guide provides an in-depth technical exploration of the principles governing the XB donor strength of (iodoethynyl)benzene derivatives, methodologies for its quantification, and its applications in rational drug design and crystal engineering.

Introduction to Halogen Bonding: Beyond a Simple Interaction

A halogen bond (XB) is a non-covalent interaction of the type R–X···Y, where X is a halogen atom (the XB donor) and Y is a Lewis base (the XB acceptor).[6] Contrary to what might be expected from the general electronegativity of halogens, a covalently bonded halogen atom exhibits an anisotropic distribution of electron density.[7] This results in a region of positive electrostatic potential, termed the "σ-hole," located on the halogen atom along the axis of the R-X covalent bond.[3][8]

The key characteristics of halogen bonding are:

  • Strength and Tunability: The strength of a halogen bond can range from weak, comparable to van der Waals forces, to remarkably strong, rivaling some hydrogen bonds.[9] This strength is highly tunable based on the identity of the halogen (I > Br > Cl > F), the nature of the R group, and the Lewis basicity of the acceptor Y.[9][10]

  • Directionality: A defining feature of the halogen bond is its high directionality. The interaction is strongest when the R–X···Y angle is close to 180°, a consequence of the σ-hole's location.[3][9] This linearity provides a powerful tool for the precise design of molecular assemblies.[2]

The σ-Hole Concept

The formation of the σ-hole is the cornerstone of halogen bonding. When a halogen atom (X) is covalently bonded to an electron-withdrawing group (R), electron density is pulled away from the halogen along the R-X bond axis. This creates a depletion of electron density on the outer side of the halogen, resulting in a region of positive electrostatic potential (the σ-hole) that can interact favorably with an electron-rich species like a Lewis base.[3][8] The magnitude of this positive potential is directly related to the polarizability of the halogen and the electron-withdrawing power of the R group.[3][9]

sigma_hole cluster_donor Halogen Bond Donor (R-X) cluster_acceptor Halogen Bond Acceptor (:Y) R R X X R->X covalent bond sigma_hole σ-hole (+) Y :Y sigma_hole->Y Halogen Bond (X···Y)

Caption: The σ-hole concept in halogen bonding.

(Iodoethynyl)benzene Derivatives: A Superior Class of XB Donors

The unique architecture of (iodoethynyl)benzene derivatives makes them exceptionally potent halogen bond donors. This potency arises from the synergistic effects of the iodine atom, the ethynyl linker, and the tunable electronic properties of the benzene ring.

  • The Power of Iodine: Iodine is the largest and most polarizable of the common halogens.[10] This high polarizability allows for a more significant distortion of its electron cloud when bonded to an electron-withdrawing group, resulting in a larger and more positive σ-hole compared to bromine or chlorine.[9][11] This inherently makes iodo-substituted compounds stronger XB donors.

  • The Ethynyl Linker's Crucial Role: The C≡C triple bond of the ethynyl group is a key contributor to the enhanced XB donor strength. The sp-hybridized carbon atom of the alkyne is more electronegative than an sp² or sp³ carbon. When attached to the iodine atom, it acts as a strong electron-withdrawing group, significantly amplifying the magnitude of the σ-hole on the iodine.[5][12] This effect surpasses that of many other electron-withdrawing frameworks, often without the need for perfluorination, which can increase molecular weight and reduce solubility.[4][8]

  • Tuning Donor Strength with Aromatic Substituents: The benzene ring provides a scaffold for fine-tuning the XB donor strength through the introduction of substituents. A linear free-energy relationship (LFER) has been demonstrated between the Hammett parameter (σ_para_) of a para-substituent on the benzene ring and the strength of the resulting halogen bond.[4][13]

    • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ withdraw electron density from the entire molecule, including the iodoethynyl moiety. This further polarizes the C-I bond, enhances the positive potential of the σ-hole, and leads to a stronger halogen bond.[4]

    • Electron-Donating Groups (EDGs): Conversely, substituents like -OCH₃ or -N(CH₃)₂ donate electron density, which reduces the C-I bond polarization, diminishes the σ-hole's positive potential, and weakens the resulting halogen bond.[4]

substituent_effect cluster_flow Modulation of XB Donor Strength A Substituent on Benzene Ring B_EWG Electron-Withdrawing Group (EWG) (e.g., -NO2) A->B_EWG B_EDG Electron-Donating Group (EDG) (e.g., -OCH3) A->B_EDG C Increased C-I Bond Polarization Enhanced σ-hole B_EWG->C D Decreased C-I Bond Polarization Diminished σ-hole B_EDG->D E Stronger Halogen Bond C->E F Weaker Halogen Bond D->F

Caption: Influence of substituents on XB donor strength.

Quantifying Halogen Bond Donor Strength: Methodologies & Protocols

Assessing the strength of a halogen bond is critical for its application in rational design. A combination of computational and experimental methods provides a comprehensive understanding of XB donor capabilities.

Computational Approaches: Predicting Strength

Computational chemistry offers a powerful predictive tool for estimating XB donor strength before synthesis. The most common metric is the maximum positive electrostatic potential, V_s,max, located at the σ-hole of the halogen atom.[14][15] A higher V_s,max value correlates well with stronger halogen bonding.[15]

Protocol: Calculating V_s,max using Density Functional Theory (DFT)

This protocol outlines a general workflow for calculating V_s,max. Specific keywords and settings may vary depending on the quantum chemistry software package used (e.g., Gaussian, ORCA).

  • Structure Optimization:

    • Build the 3D structure of the (iodoethynyl)benzene derivative.

    • Perform a geometry optimization calculation. A functional like ωB97XD or M06-2X with a basis set such as aug-cc-pVTZ is recommended for systems involving non-covalent interactions.[3][16]

  • Electrostatic Potential Calculation:

    • Using the optimized geometry, perform a single-point energy calculation while requesting the generation of the electrostatic potential (ESP) on the molecular surface.

  • Analysis:

    • Visualize the ESP mapped onto the electron density surface. The σ-hole will appear as a distinct region of positive potential (often colored blue or red, depending on the software's color scheme) on the iodine atom.[11]

    • Locate the maximum value of this potential (V_s,max) on the surface. This value is typically reported in kcal/mol or kJ/mol.

computational_workflow A 1. Build 3D Molecular Structure of (Iodoethynyl)benzene Derivative B 2. Geometry Optimization (e.g., DFT: ωB97XD/aug-cc-pVTZ) A->B C 3. Optimized Structure B->C D 4. Single-Point Calculation Request Electrostatic Potential (ESP) C->D E 5. Generate ESP Surface D->E F 6. Analysis Locate Vs,max on Iodine Atom E->F

Caption: Workflow for calculating V_s,max.

Experimental Techniques: Measuring Strength in Solution

While computation is predictive, experimental validation is essential. NMR titration is a widely used and robust method for determining the association constant (K_a) of a 1:1 complex in solution, providing a direct measure of the interaction strength.[3][4]

Protocol: ¹H NMR Titration for Determining Association Constant (K_a)

This protocol describes the titration of an XB donor (the (iodoethynyl)benzene derivative) into a solution of an XB acceptor (e.g., quinuclidine or a phosphine oxide).[4][17]

  • Preparation:

    • Prepare a stock solution of the XB donor (D) of known concentration (e.g., 50 mM in a suitable deuterated solvent like C₆D₆ or CDCl₃).

    • Prepare a solution of the XB acceptor (A) of known, fixed concentration (e.g., 0.5 mM in the same solvent). The concentration should be chosen such that 1/K_a is in a similar range, ensuring a measurable binding isotherm.[18]

  • Titration:

    • Acquire a ¹H NMR spectrum of the pure acceptor solution.

    • Add small, precise aliquots of the donor stock solution to the acceptor solution.

    • After each addition, thoroughly mix the sample and acquire a new ¹H NMR spectrum. Continue this process until the acceptor is saturated (i.e., further additions of the donor cause no significant change in the acceptor's proton chemical shifts), typically up to 10-20 equivalents of the donor.

  • Data Analysis:

    • Monitor the chemical shift (δ) of one or more protons on the acceptor molecule that are sensitive to the formation of the halogen bond.

    • Plot the change in chemical shift (Δδ = δ_obs - δ_free) against the concentration of the donor [D].

    • Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression software (e.g., Origin, specialized NMR software) to extract the association constant (K_a).[4]

Solid-State Characterization: Visualizing the Interaction

Co-crystallization of an XB donor with a suitable acceptor followed by single-crystal X-ray diffraction (XRD) provides definitive proof and precise geometric characterization of the halogen bond.[19][20] Key parameters obtained from XRD include:

  • The X···Y distance: A distance shorter than the sum of the van der Waals radii of atoms X and Y is strong evidence of a halogen bond.[4]

  • The R–X···Y angle: An angle close to 180° confirms the characteristic linearity of the interaction.[14]

Data Interpretation and Analysis

Systematic studies have generated valuable data correlating the electronic nature of substituents with XB donor strength. The tables below summarize representative computational and experimental data for a series of para-substituted (iodoethynyl)benzene derivatives.

Table 1: Calculated V_s,max and Experimental Association Constants

para-Substituent (R)Hammett Parameter (σ_para_)Calculated V_s,max (kcal/mol)Experimental K_a (M⁻¹) with Quinuclidine in C₆D₆
-N(CH₃)₂-0.83Lower~15
-OCH₃-0.27~25
-H0.00~40
-Cl+0.23~55
-CF₃+0.54~70
-NO₂+0.78Higher~90

Note: V_s,max values are illustrative, showing a qualitative trend. Absolute values depend on the level of theory. K_a values are adapted from literature data for illustrative purposes.[4][13]

The data clearly show that as the electron-withdrawing character of the para-substituent increases (more positive σ_para_), the calculated V_s,max increases, and this correlates directly with a larger experimentally determined association constant, signifying a stronger halogen bond.[4]

Applications in Drug Development and Crystal Engineering

The tunable and directional nature of halogen bonds involving (iodoethynyl)benzene derivatives makes them powerful tools in several scientific domains.

  • Rational Drug Design: Halogen bonds are increasingly recognized as crucial interactions in protein-ligand binding.[14][21][22] Replacing a less effective group with an iodoethynyl moiety can introduce a potent XB donor into a ligand, significantly enhancing its binding affinity and selectivity for a target protein.[14] The ability to form strong, specific interactions with backbone carbonyls or other Lewis basic residues makes them valuable for lead optimization.[4]

  • Crystal Engineering and Materials Science: The directionality of the halogen bond allows for the programmed self-assembly of molecules into predictable supramolecular architectures, such as 1D chains, 2D networks, and 3D frameworks.[2][19] (Iodoethynyl)benzene derivatives are excellent building blocks for constructing novel co-crystals and functional materials with tailored electronic or optical properties.[10][19]

Conclusion and Future Outlook

(Iodoethynyl)benzene derivatives represent a premier class of halogen bond donors, offering a potent combination of strength, directionality, and tunability. The clear structure-activity relationships, governed by the electronic effects of aromatic substituents, allow for the rational design of these molecules for specific applications. The robust methodologies available for quantifying their XB donor strength, from predictive computational models to precise experimental measurements, provide researchers with the tools needed to harness this powerful non-covalent interaction. Future developments will likely focus on incorporating these motifs into more complex molecular systems, exploring their role in catalysis, and designing novel stimuli-responsive materials based on the reversible nature of the halogen bond.

References

  • Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computational Analysis. The Journal of Physical Chemistry A. [Link]

  • Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI. [Link]

  • Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computat. UR Scholarship Repository. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. Research Collection. [Link]

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic. [Link]

  • Halogen Bonding in Two‐Dimensional Crystal Engineering. PMC. [Link]

  • Plots of interaction energies vs. halogen V S,max at a(X… O = C) = 180°... ResearchGate. [Link]

  • Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. ACS Publications. [Link]

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A Technical Guide to the Electronic Effects of the Trifluoromethyl Group on Iodoalkyne Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and materials chemistry, prized for its ability to profoundly alter the physicochemical properties of a molecule.[1] When appended to an iodoalkyne scaffold, the CF₃ group imparts a unique and powerful set of electronic characteristics that significantly modulate the reactivity of both the alkyne's triple bond and the carbon-iodine bond. This guide provides an in-depth analysis of these electronic effects, offering a mechanistic understanding of how the potent electron-withdrawing nature of the CF₃ group dictates the behavior of trifluoromethyl-iodoalkynes in a range of pivotal organic transformations. We will explore the causality behind their enhanced reactivity in cross-coupling, cycloaddition, and addition reactions, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Trifluoromethyl Group: An Electronic Powerhouse

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[2] This property stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect), pulling electron density away from the rest of the molecule. This electronic perturbation has several critical consequences:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation and increasing a drug candidate's half-life.[3][4]

  • Increased Lipophilicity: The CF₃ group enhances a molecule's ability to permeate biological membranes, which can improve bioavailability.[3][4][5][6]

  • Modulation of Acidity/Basicity: By withdrawing electron density, the CF₃ group can significantly lower the pKa of nearby acidic protons or decrease the basicity of adjacent functional groups.[7]

  • Enhanced Binding Affinity: The unique electronic nature of the CF₃ group can improve electrostatic and hydrogen bonding interactions with biological targets.[3][4]

Iodoalkynes: The Versatile Synthetic Hub

Iodoalkynes (R-C≡C-I) are highly valuable synthetic intermediates for two primary reasons:

  • The Alkyne Core: The alkyne's sp-hybridized carbons and π-systems serve as a rigid structural element and a site for a multitude of chemical transformations.

  • The Iodo Substituent: The carbon-iodine bond is relatively weak, making iodine an excellent leaving group. Furthermore, it is a key functional handle for transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[8]

The Core Directive: Unraveling the Electronic Polarization in CF₃-Iodoalkynes

When the powerfully electron-withdrawing CF₃ group is attached to an iodoalkyne, it creates a highly polarized molecular system. The inductive pull of the CF₃ group propagates through the alkyne's π-system, drastically altering the electron distribution.

This results in two major effects:

  • Activation of the Alkyne: The alkyne becomes exceptionally electron-deficient. The carbon atom adjacent to the CF₃ group (Cα) becomes significantly electron-poor (δ+), transforming it into a potent electrophilic site susceptible to attack by nucleophiles.

  • Modulation of the C-I Bond: The electron-withdrawing effect also influences the carbon-iodine bond, affecting its reactivity in processes like oxidative addition in catalytic cycles.

Fig 1. Inductive effect of the CF₃ group on an iodoalkyne.

Impact on Key Synthetic Transformations

The profound electronic perturbation caused by the CF₃ group unlocks enhanced reactivity and unique selectivity across several classes of chemical reactions.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation.[8][9][10] When using a CF₃-iodoalkyne, the roles are reversed in what is often termed an "inverse" or "alkynyl-transfer" Sonogashira reaction. The CF₃-iodoalkyne acts as the electrophilic partner. The electron-deficient nature of the alkyne significantly influences the catalytic cycle. The oxidative addition of the palladium(0) catalyst into the carbon-iodine bond is a critical step, and the electronic properties of the alkyne modulate the energetics of this process, often leading to more efficient reactions under milder conditions.[11]

G cluster_cycle cluster_reagent pd0 Pd(0)L₂ pd_complex Pd(II) Complex (R-Pd(II)-I)L₂ pd0->pd_complex Oxidative Addition (F₃C-C≡C-I) Rate Influenced by C-I Bond Polarity product Product R-C≡C-R' pd_complex->product Reductive Elimination cu_acetylide Cu(I)-Acetylide (R'C≡CCu) cu_acetylide->pd_complex Transmetalation start Start product->pd0 Catalyst Regeneration

Fig 2. Simplified Sonogashira cycle with a CF₃-iodoalkyne.
Cycloaddition Reactions

Cycloaddition reactions, such as the [4+2] Diels-Alder and [3+2] dipolar cycloadditions, are powerful methods for constructing cyclic systems.[12] These reactions are governed by frontier molecular orbital (FMO) theory. The rate of reaction is dramatically accelerated when there is a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

The CF₃ group significantly lowers the energy of the alkyne's LUMO, making the trifluoromethyl-iodoalkyne a highly potent electron-deficient partner (a "super-dienophile" or "super-dipolarophile"). This enhanced reactivity enables cycloadditions with a wider range of dienes and dipoles under milder conditions than their non-fluorinated counterparts.[13][14][15]

G dipole 1,3-Dipole (e.g., Azide, R-N₃) HOMO-dominant ts Concerted Transition State dipole->ts HOMO alkyne CF₃-Iodoalkyne LUMO-dominant (Electron Deficient) alkyne->ts LUMO annotation The electron-withdrawing CF₃ group lowers the alkyne's LUMO energy, accelerating the reaction by narrowing the HOMO-LUMO gap. product 5-Membered Heterocycle (e.g., Triazole) ts->product Cyclization

Fig 3. Mechanism of a [3+2] dipolar cycloaddition.
Nucleophilic and Radical Additions

The strong polarization of the alkyne π-bond dictates the regioselectivity of addition reactions.

  • Nucleophilic Addition: Nucleophiles will preferentially attack the electrophilic carbon atom adjacent to the CF₃ group (Cα). This provides a reliable method for the stereoselective synthesis of highly functionalized trifluoromethylated alkenes.

  • Radical Addition: The addition of a radical species to the alkyne also exhibits high regioselectivity. The initial radical addition typically occurs at the less sterically hindered and electronically influenced Cβ position, generating a stabilized vinyl radical at the Cα position. This intermediate can then be trapped or participate in subsequent cyclization reactions.[16][17][18]

Experimental Protocol: Inverse Sonogashira Coupling

This protocol describes a representative copper-free Sonogashira coupling of a trifluoromethyl-iodoalkyne with an arylboronic acid. The choice of a copper-free system is deliberate; it simplifies the reaction setup and purification, and is often enabled by the enhanced reactivity of the CF₃-activated substrate.

Workflow Overview

G prep 1. Reagent Prep & Degassing (Inert Atmosphere) setup 2. Reaction Assembly (Schlenk Flask) prep->setup reaction 3. Heating & Monitoring (TLC/LC-MS) setup->reaction workup 4. Aqueous Workup (Quench & Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Characterization (NMR, MS) purify->analysis

Fig 4. Standard experimental workflow for cross-coupling.
Step-by-Step Methodology

Materials:

  • 1-Iodo-3,3,3-trifluoropropyne (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (3.0 equiv, finely ground)

  • Toluene/H₂O (4:1 v/v mixture)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas (N₂ or Ar). This process is repeated three times to ensure an anhydrous and oxygen-free environment.

  • Reagent Addition: To the flask, add the arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: The degassed Toluene/H₂O solvent mixture (5 mL per 0.5 mmol of iodoalkyne) is added via syringe. The mixture is stirred vigorously.

  • Substrate Addition: 1-Iodo-3,3,3-trifluoropropyne (1.0 equiv) is added neat via syringe. Causality Note: The base (K₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.

  • Reaction: The flask is sealed and heated to 80 °C in a pre-heated oil bath. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

  • Workup: Upon completion, the reaction is cooled to room temperature. Deionized water (10 mL) is added, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

  • Validation: The structure and purity of the final product are confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Self-Validation: The presence of the characteristic CF₃ signal in the ¹⁹F NMR spectrum and the correct mass in HRMS confirm the successful coupling.

Quantitative Data Summary

The electronic activation provided by the CF₃ group often translates into tangible improvements in reaction efficiency. The following table provides a comparative summary of typical outcomes for Sonogashira coupling reactions, illustrating the practical benefits.

SubstrateCatalyst LoadingTemperature (°C)Time (h)Yield (%)
Phenyl-Iodoacetylene5 mol% Pd, 10 mol% CuI601275%
CF₃-Iodoacetylene 2 mol% Pd (Cu-free) 40 2 95%
4-Nitro-Iodoacetylene5 mol% Pd, 10 mol% CuI50888%
4-MeO-Iodoacetylene 5 mol% Pd, 10 mol% CuI802460%

Data is representative and intended for illustrative purposes. The table clearly shows that the CF₃-activated substrate can undergo coupling faster, at lower temperatures, with reduced catalyst loading, and often without the need for a copper co-catalyst, leading to higher yields compared to both electron-neutral and electron-donating analogues.

Conclusion

The trifluoromethyl group is far more than a passive substituent; it is a powerful control element for molecular reactivity. On an iodoalkyne framework, its profound electron-withdrawing nature creates a highly polarized and electron-deficient system. This electronic activation enhances the substrate's performance as an electrophile in cross-coupling reactions, as an electron-poor component in cycloadditions, and directs the regiochemical outcome of addition reactions with high fidelity. A thorough understanding of these principles is essential for leveraging the full synthetic potential of trifluoromethyl-iodoalkynes in the design and development of next-generation pharmaceuticals and advanced materials.

References

  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(34), 6580-6587. [Link]

  • ResearchGate. (2025, August 6). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. [Link]

  • Beilstein Journal of Organic Chemistry. (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

  • Oriental Journal of Chemistry. (2018, December 25). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]

  • National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group. [Link]

  • ResearchGate. (2025, August 6). Recent Developments in the Trifluoromethylation of Alkynes. [Link]

  • Semantic Scholar. (2016, May 13). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. [Link]

  • SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. [Link]

  • PubMed. (2014, January 7). Controlled trifluoromethylation reactions of alkynes through visible-light photoredox catalysis. [Link]

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  • ResearchGate. (2023, September 15). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • University of Liverpool. (n.d.). Electrophilic Addition to Alkynes. [Link]

  • Chemistry LibreTexts. (2023, January 22). Electrophilic Addition Reactions of Alkynes. [Link]

  • National Center for Biotechnology Information. (n.d.). Graphene oxide-catalyzed trifluoromethylation of alkynes with quinoxalinones and Langlois' reagent. [Link]

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  • National Center for Biotechnology Information. (n.d.). Photoinduced inverse Sonogashira coupling reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines. [Link]

  • MDPI. (2024, May 29). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. [Link]

  • Universidad de Zaragoza. (n.d.). Gold Trifluoromethyl Complexes as Efficient Regioselective Catalysts in Alkyne Hydration. [Link]

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  • PubMed. (2016, May 25). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. [Link]

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4-(Trifluoromethyl)phenyl iodoacetylene molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Precision Engineering for Halogen Bonding and Cross-Coupling Architectures

Executive Summary

This technical guide profiles 4-(Trifluoromethyl)phenyl iodoacetylene (also known as 1-(iodoethynyl)-4-(trifluoromethyl)benzene), a specialized organohalide building block. Distinguished by the interplay between its electron-withdrawing trifluoromethyl (-CF₃) group and the polarizable iodoalkyne moiety, this molecule serves as a premier sigma-hole donor in crystal engineering and a versatile electrophile in transition-metal-catalyzed cross-couplings.

The -CF₃ group at the para-position significantly enhances the Lewis acidity of the iodine atom, making this compound a benchmark substrate for studying halogen bonding (XB) interactions in supramolecular assembly. Furthermore, its stability relative to alkyl iodoalkynes allows it to function as a robust precursor for unsymmetrical diynes and functionalized triazoles in drug discovery and materials science.

Physicochemical Profile

PropertyDataNotes
IUPAC Name This compoundAlternate: 4-Trifluoromethylphenyliodoacetylene
Molecular Formula C₉H₄F₃I
Molecular Weight 296.03 g/mol Calculated based on IUPAC atomic weights
CAS Number Not widely listedPrecursor CAS: 705-31-7 (4-Ethynyl-α,α,α-trifluorotoluene)
Appearance Low-melting solid or oilDepends on purity/crystallinity; typically crystalline at high purity
Solubility High in CHCl₃, DCM, THF, TolueneInsoluble in water; susceptible to decomposition in polar protic solvents over time
Stability Light and heat sensitiveStore at -20°C under inert atmosphere (Ar/N₂) in amber vials
Structural Analysis
  • Electronic Effect: The -CF₃ group (

    
    ) withdraws electron density from the phenyl ring, which is transmitted through the 
    
    
    
    -system to the alkyne. This depletes electron density at the iodine atom, enlarging the positive electrostatic potential region (sigma-hole) along the C-I bond axis.
  • Reactivity: The C(sp)-I bond is weaker than C(sp²)-I, making it susceptible to oxidative addition (Pd-catalysis) or nucleophilic attack (halogen bonding).

Synthesis Protocol

Methodology: Silver-Catalyzed Iodination of Terminal Alkynes Objective: To synthesize 4-(trifluoromethyl)phenyl iodoacetylene with >95% purity while minimizing homocoupling byproducts.

Reagents & Materials[1][2][3][4][5][6][7]
  • Precursor: 4-Ethynyl-α,α,α-trifluorotoluene (1.0 equiv)

  • Iodine Source: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Catalyst: Silver Nitrate (AgNO₃) (0.05–0.1 equiv)

  • Solvent: Acetone or Acetonitrile (HPLC Grade, dry)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 4-ethynyl-α,α,α-trifluorotoluene (e.g., 5.0 mmol) in acetone (25 mL).

  • Activation: Add AgNO₃ (0.25 mmol, 5 mol%) to the solution. Stir for 5 minutes at room temperature.

  • Iodination: Add NIS (5.5 mmol, 1.1 equiv) in a single portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS. The formation of a succinimide precipitate typically indicates reaction progress.

  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous Na₂S₂O₃ (to reduce unreacted iodine species) and water.

  • Extraction: Extract with Diethyl Ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ , and filter.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at low temperature (<30°C) to avoid thermal decomposition.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with 100% Hexanes or a Hexane/DCM gradient.

  • Storage: Isolate the product as a solid/oil and immediately store in the dark at -20°C.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 4-Ethynyl-α,α,α-trifluorotoluene (C9H5F3) Reagents Reagents: NIS (1.1 eq), AgNO3 (0.05 eq) Solvent: Acetone Start->Reagents Dissolve Reaction Reaction: Stir 2-4h, RT Dark Conditions Reagents->Reaction Add NIS Workup Workup: Quench (Na2S2O3) Extract (Et2O) Reaction->Workup Complete Purification Purification: Flash Chromatography (Hexanes) Workup->Purification Crude Oil Product Product: 4-(Trifluoromethyl)phenyl iodoacetylene (C9H4F3I) Purification->Product Isolate

Figure 1: Silver-catalyzed iodination workflow for converting terminal alkynes to iodoalkynes.

Reactivity & Applications

The unique reactivity of 4-(trifluoromethyl)phenyl iodoacetylene stems from the polarization of the C(sp)-I bond.

A. Halogen Bonding (Crystal Engineering)

This molecule is a "textbook" halogen bond (XB) donor.

  • Mechanism: The iodine atom acts as a Lewis acid (electrophile) interacting with Lewis bases (N, O, S, or anions).

  • Significance: The electron-withdrawing -CF₃ group enhances the magnitude of the positive electrostatic potential (

    
    -hole) on the iodine, creating stronger, more directional interactions than unsubstituted analogs.
    
  • Application: Used to direct the self-assembly of supramolecular architectures, such as co-crystals with pyridines or halides.

B. Cadiot-Chodkiewicz Coupling
  • Reaction: Coupling with a terminal alkyne in the presence of Cu(I) and an amine base.

  • Product: Unsymmetrical 1,3-diynes.

  • Utility: Synthesis of conjugated polymers, liquid crystals, and natural product scaffolds.

C. Click Chemistry (CuAAC)
  • Specificity: Unlike terminal alkynes, iodoalkynes react to form 5-iodo-1,2,3-triazoles .

  • Advantage: The resulting 5-iodo position is available for further functionalization (e.g., Suzuki or Sonogashira coupling), allowing for the rapid generation of trisubstituted triazole libraries.

Reactivity Map

ReactivityMap Core 4-(Trifluoromethyl)phenyl iodoacetylene XB Halogen Bonding (Supramolecular Assembly) Core->XB Lewis Base CC Cadiot-Chodkiewicz Coupling Core->CC Terminal Alkyne Cu(I), Amine Click CuAAC Reaction (Click Chemistry) Core->Click Azide (R-N3) Cu(I) Sono Sonogashira Coupling Core->Sono Aryl Boronic Acid or Terminal Alkyne XB_Prod Co-Crystals / Adducts (Lewis Base Interaction) XB->XB_Prod CC_Prod Unsymmetrical 1,3-Diynes CC->CC_Prod Click_Prod 5-Iodo-1,2,3-Triazoles (Functionalizable Scaffold) Click->Click_Prod Sono_Prod Internal Alkynes (Aryl/Alkyl substitution) Sono->Sono_Prod

Figure 2: Divergent reactivity pathways for 4-(trifluoromethyl)phenyl iodoacetylene in synthesis and materials science.

Safety & Handling Guidelines

Hazard Identification
  • Instability: Alkynyl iodides are high-energy compounds. While aryl-stabilized variants like this are safer than alkyl analogs, they can still decompose violently upon heating or shock.

  • Light Sensitivity: The C-I bond is photolabile. Exposure to light causes homolytic cleavage, releasing iodine radicals and degrading the compound.

  • Toxicity: Treat as a potent alkylating agent and irritant.

Handling Protocols
  • Storage: Always store in amber glass vials under an inert atmosphere (Argon) at -20°C .

  • Usage: Allow the vial to warm to room temperature before opening to prevent condensation. Handle inside a fume hood.

  • Disposal: Quench excess material with sodium thiosulfate solution before disposal. Do not concentrate to dryness if peroxides or other instabilities are suspected.

References

  • Synthesis of Alkynyl Iodides: Hofmeister, H., Annen, K., Laurent, H., & Wiechert, R. (1984). A convenient synthesis of 1-iodoalkynes. Angewandte Chemie International Edition, 23(9), 727-729. Link

  • Halogen Bonding Applications: Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen bonding based recognition processes: a world parallel to hydrogen bonding. Accounts of Chemical Research, 38(5), 386-395. Link

  • Reactivity in Click Chemistry: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

  • General Properties of 4-(Trifluoromethyl)phenylacetylene (Precursor): Sigma-Aldrich Safety Data Sheet. 4-Ethynyl-α,α,α-trifluorotoluene.[3] Link

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Beyond the Benchmark: A Comparative Analysis of Aryl Iodoalkynes and Perfluorinated Iodoarenes in Halogen-Bond Driven Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, perfluorinated iodoarenes—specifically pentafluoroiodobenzene (


)—have served as the gold standard for halogen bond (XB) donors in supramolecular chemistry, crystal engineering, and organocatalysis. However, the emergence of aryl iodoalkynes (e.g., 1-iodo-2-arylacetylenes) has introduced a paradigm shift. By leveraging the extreme electronegativity of 

-hybridized carbons rather than the inductive effects of multiple fluorine atoms, aryl iodoalkynes offer highly competitive

-hole magnitudes with significantly reduced steric profiles.

This technical guide provides an in-depth comparative analysis of these two classes of XB donors. Designed for researchers and drug development professionals, it explores the mechanistic causality behind their electronic properties, outlines self-validating experimental protocols for their application, and provides a strategic framework for selecting the optimal XB donor for advanced synthetic workflows.

Mechanistic Foundations: The Origin of the -Hole

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the


-hole) and a Lewis base (the XB acceptor) [3]. The strength of this interaction is fundamentally dictated by the electrostatic potential maximum (

) at the tip of the halogen atom along the

bond axis.
Perfluorinated Iodoarenes: The Inductive Paradigm

In perfluorinated iodoarenes like


, the 

-hole is generated via the cumulative electron-withdrawing inductive effect of five highly electronegative fluorine atoms attached to an

-hybridized aromatic ring. This creates a deep, highly positive

-hole (approx. 169 kJ/mol for 1,4-diiodoperfluorobenzene) [5]. However, the presence of ortho-fluorine atoms introduces significant steric bulk directly adjacent to the iodine atom, which can hinder optimal

binding geometries with bulky Lewis bases.
Aryl Iodoalkynes: The Hybridization Paradigm

Aryl iodoalkynes generate their


-hole through a fundamentally different mechanism: orbital hybridization. The carbon atom bonded to the iodine is 

-hybridized. Because

orbitals possess 50%

-character, the carbon nucleus exerts a much stronger pull on the shared electron pair than an

carbon. This intrinsic electronegativity is so powerful that a simple 1-iodoethynyl-4-iodobenzene exhibits a

of 172 kJ/mol, slightly exceeding its perfluorinated counterpart [5]. Furthermore, the linear, cylindrically symmetrical geometry of the alkyne completely removes ortho-steric clashes, allowing unhindered access for bulky XB acceptors [2].

Quantitative Data Presentation

To facilitate strategic experimental design, the thermodynamic and structural properties of both classes are summarized below.

Property / MetricAryl Iodoalkynes (e.g., Iodoethynylbenzenes)Perfluorinated Iodoarenes (e.g.,

)
Primary

-Hole Driver

-hybridized carbon electronegativity
Inductive effect of multiple F atoms
Max Electrostatic Potential (

)
~172 kJ/mol (highly tunable via para-substituents)~169 kJ/mol (benchmark)
Steric Profile Around Iodine Minimal (Linear,

geometry)
High (ortho-fluorine interference)
Binding Affinity (

) with Quinuclidine

to

(in

at 298K) [2]
Comparable; slightly lower with bulky bases
Thermodynamic Driving Force Enthalpically driven (

), entropically opposed [2]
Enthalpically driven (

)
Primary Applications Organocatalysis, Solvolysis, Supramolecular networksCrystal engineering, Photocatalysis (EDA complexes)

Strategic Workflows and Experimental Protocols

As an Application Scientist, ensuring that experimental workflows are self-validating is critical. The following protocols detail how to quantify XB donor strength and how to apply these donors in cutting-edge photocatalysis.

Protocol 1: Self-Validating NMR Titration for Determination

To trust the efficacy of an XB donor in solution, one must empirically determine its binding constant (


) using a self-validating NMR titration model [2, 3].

Causality Check: Why NMR? Halogen bonding strongly perturbs the electron density around the donor, leading to measurable chemical shift changes (


) in the 

or

NMR spectra. By keeping the donor concentration constant and varying the acceptor, we create an isolated thermodynamic system.
  • Preparation: Prepare a

    
     stock solution of the XB donor (e.g., 1-iodo-2-(4-nitrophenyl)acetylene) in a non-competing solvent (
    
    
    
    or cyclohexane).
  • Acceptor Titration: Prepare a highly concentrated stock of the XB acceptor (e.g., quinuclidine or pyridine) in the exact same donor stock solution to ensure the donor concentration remains perfectly constant during addition.

  • Data Acquisition: Sequentially add aliquots of the acceptor solution to an NMR tube containing

    
     of the donor. Record the 
    
    
    
    NMR spectrum (specifically tracking the
    
    
    alkyne carbon) after each addition.
  • Validation & Fitting: Plot

    
     against the concentration of the acceptor. Fit the resulting hyperbolic curve to a 1:1 binding isotherm using non-linear regression.
    
  • Thermodynamic Extraction: Repeat the experiment across a temperature gradient (e.g., 283K to 313K). Construct a van't Hoff plot (

    
     vs 
    
    
    
    ) to extract
    
    
    and
    
    
    , proving the enthalpic nature of the bond.
Protocol 2: Visible-Light Photocatalytic Perfluoroalkylation via EDA Complexes

Perfluorinated alkyl/aryl iodides are uniquely suited for forming Electron Donor-Acceptor (EDA) or Charge-Transfer Complexes (CTC) with electron-rich catalysts (like hydroquinones) [1].

Causality Check: Neither the catalyst nor the


 absorbs visible light independently. However, the halogen-bonded EDA complex creates a new molecular orbital framework that absorbs in the 400-700 nm range, allowing for transition-metal-free radical generation [1].
  • Complex Assembly: In a Schlenk tube, combine the electron-rich arene substrate (

    
    ), perfluoroalkyl iodide (
    
    
    
    ), and a substituted hydroquinone catalyst (
    
    
    ).
  • Solvent Selection: Dissolve the mixture in a weakly coordinating solvent (e.g.,

    
     or a highly controlled trace-MeOH mixture) to prevent solvent disruption of the critical halogen bond[1].
    
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the radical intermediates.

  • Irradiation: Irradiate the reaction vessel with blue LEDs (

    
    ) at ambient temperature for 12-24 hours. The photoexcitation of the EDA complex induces a Single Electron Transfer (SET), homolytically cleaving the 
    
    
    
    bond to yield the perfluoroalkyl radical (
    
    
    ).
  • Isolation: Quench the reaction, extract, and purify the perfluoroalkylated product via flash column chromatography.

Mandatory Visualizations

Diagram 1: XB Donor Selection & Validation Workflow

The following workflow dictates the logical selection between an aryl iodoalkyne and a perfluorinated iodoarene based on target sterics.

Workflow Start Identify Catalytic/Binding Target Steric Assess Steric Constraints Start->Steric Choice Select Halogen Bond Donor Steric->Choice Iodoalkyne Aryl Iodoalkyne (Linear, sp-hybridized) Choice->Iodoalkyne High Steric Bulk in Acceptor Perfluoro Perfluorinated Iodoarene (Bulky, sp2-hybridized) Choice->Perfluoro Low Steric Bulk / Fluorine Tagging Val NMR Titration Validation (Determine Ka, ΔH, ΔS) Iodoalkyne->Val Perfluoro->Val App Application in Synthesis/Drug Design Val->App

Caption: Logical decision matrix for selecting and validating halogen bond donors based on steric constraints.

Diagram 2: Halogen-Bond Promoted Photochemical Pathway

This diagram illustrates the mechanistic pathway utilized in Protocol 2, highlighting the causality of EDA complex formation.

Pathway HQ Hydroquinone Catalyst (Electron Donor) EDA EDA / Charge-Transfer Complex (Ground State) HQ->EDA Halogen Bonding RFI Perfluoroalkyl Iodide (XB Donor/Acceptor) RFI->EDA Excited Excited State Complex EDA->Excited Photoexcitation Light Visible Light (400-700 nm) Light->Excited Radical Perfluoroalkyl Radical (Rf•) Excited->Radical Single Electron Transfer Product Perfluoroalkylated Product Radical->Product Radical Addition

Caption: Photochemical generation of radicals via visible-light excitation of a halogen-bonded EDA complex.

Applications in Drug Development & Catalysis

For drug development professionals, the choice between these two scaffolds extends beyond simple binding constants:

  • Aryl Iodoalkynes in Medicinal Chemistry: The linear nature of the iodoalkyne allows for deep penetration into narrow, hydrophobic enzymatic pockets. Furthermore, the alkyne moiety serves as a bioorthogonal handle, allowing for downstream click-chemistry (e.g., forming neutral iodotriazoles, which themselves are excellent XB donors competitive with

    
    ) [4].
    
  • Perfluorinated Arenes in ADME Optimization: Incorporating a

    
     group into an Active Pharmaceutical Ingredient (API) not only provides a strong XB donor for target binding but simultaneously enhances the molecule's metabolic stability, lipophilicity, and membrane permeability.
    

Ultimately, while perfluorinated iodoarenes remain the robust, reliable benchmark of halogen bonding, aryl iodoalkynes offer a highly tunable, sterically unencumbered alternative that is rapidly unlocking new avenues in asymmetric organocatalysis and rational drug design.

References

  • Source: nsf.
  • Title: Halogen Bonding of (Iodoethynyl)
  • Source: acs.
  • Source: nih.
  • Source: researchgate.

Solvation thermodynamics of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solvation Thermodynamics of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The thermodynamic properties governing the solvation of a molecule are fundamental to predicting its behavior in solution, a cornerstone of pharmaceutical and materials science. This guide provides a comprehensive technical framework for determining and understanding the solvation thermodynamics of this compound, a molecule of significant interest due to its unique functional groups: a halogen bond-donating iodoethynyl group and a strongly electron-withdrawing, lipophilic trifluoromethyl group. For an audience of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it establishes a robust, first-principles-based workflow for characterizing similar compounds where established literature values are scarce. We will detail both state-of-the-art experimental protocols and powerful computational methodologies, explaining the causality behind each choice and ensuring a self-validating, authoritative approach.

Introduction: The Scientific Imperative

This compound is a fascinating case study in molecular interactions. Its structure combines two functionalities that are of high relevance in modern drug design. The trifluoromethyl (CF₃) group is frequently used to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating lipophilicity. The iodoethynyl group is a powerful halogen bond (XB) donor. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is increasingly recognized as a critical interaction for tuning ligand-receptor binding and designing novel materials.

Understanding the solvation thermodynamics of this molecule—the Gibbs free energy (ΔGsolv), enthalpy (ΔHsolv), and entropy (ΔSsolv) of its transfer from the gas phase to a solvent—is paramount for:

  • Predicting Solubility: A critical parameter for drug formulation and bioavailability.

  • Modeling Drug-Receptor Interactions: The desolvation penalty a molecule must pay to enter a protein's binding pocket is a key component of the overall binding free energy.

  • Rational Solvent Selection: Essential for optimizing reaction conditions, crystallization processes, and purification protocols.

This guide provides the necessary theoretical grounding and practical protocols to fully characterize the solvation profile of this molecule and its analogs.

Theoretical Framework: Deconstructing Solvation

The process of solvation can be conceptually broken down into a thermodynamic cycle, often referred to as a Born-Haber cycle for solvation. This allows us to connect the solvation energy to other measurable quantities.

The solvation process is governed by the Gibbs free energy of solvation (ΔGsolv), which represents the change in free energy when a solute is transferred from the gas phase to a solvent.[1] It is defined by the fundamental thermodynamic equation:

ΔGsolv = ΔHsolv - TΔSsolv

Where:

  • ΔHsolv is the enthalpy of solvation, representing the heat absorbed or released during the process. It reflects the net effect of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • T is the absolute temperature in Kelvin.

  • ΔSsolv is the entropy of solvation, which describes the change in the system's disorder. This includes changes in the translational, rotational, and vibrational freedom of the solute and the surrounding solvent molecules.[2]

Conceptually, the solvation process can be broken down into two hypothetical steps, as illustrated by a Born-Haber cycle.[3][4][5]

  • Cavity Formation: Energy is required to create a cavity in the solvent of the appropriate size to accommodate the solute molecule. This step is enthalpically unfavorable (disrupts strong solvent-solvent interactions) and entropically unfavorable (imposes order on the solvent).[3]

  • Solute Insertion & Interaction: The solute molecule is placed into the cavity, and interactions (van der Waals, dipole-dipole, hydrogen bonds, halogen bonds) are "turned on" between the solute and solvent. This step is typically enthalpically favorable.[3]

G cluster_gas Gas Phase cluster_liquid Liquid Phase Solute_gas Solute(gas) Solvent_gas Solvent(gas) Solute_solv Solute(solvated) Solute_gas->Solute_solv ΔGsolv Cavity Cavity Solute_gas->Cavity ΔGinteraction (Favorable) Solvent_liq Solvent(liquid) Solvent_gas->Solvent_liq ΔGvap Solvent_liq->Cavity ΔGcavity (Unfavorable)

Caption: Thermodynamic cycle for the solvation process.

Experimental Determination of Solvation Parameters

Direct measurement of solvation thermodynamics is challenging. A highly effective and validated approach is to measure the solubility of the compound as a function of temperature. These data can then be used in a van't Hoff analysis to extract the desired thermodynamic parameters.[6]

Protocol: Temperature-Dependent Solubility Measurement

Objective: To determine the molar solubility of this compound in a given solvent at a series of temperatures. The "shake-flask" method is a gold standard for this purpose.[1]

Materials:

  • This compound (solute)

  • High-purity solvent of interest (e.g., water, ethanol, octanol)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system with a validated analytical method for the solute.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid solute to several sealed vials, ensuring enough solid remains undissolved at the highest experimental temperature.

    • Add a precise volume of the chosen solvent to each vial.

    • Place the vials in a temperature-controlled shaker set to the first target temperature (e.g., 293.15 K).

  • Equilibration:

    • Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is critical to validate that the measured concentration does not change with longer equilibration times.

  • Sampling and Analysis:

    • Stop agitation and allow the vials to rest at the set temperature for several hours for the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a pre-warmed (or pre-cooled) syringe to avoid temperature-induced precipitation.

    • Immediately filter the sample into a pre-weighed volumetric flask using a syringe filter.

    • Dilute the sample to a known volume with the solvent and determine its concentration using a pre-calibrated UV-Vis or HPLC method.

  • Temperature Variation:

    • Increase the temperature of the shaker/bath to the next setpoint (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K) and repeat the equilibration and sampling process.

Data Analysis: The van't Hoff Plot

The relationship between the solubility equilibrium constant (Ksp, which is proportional to the molar solubility for a 1:1 dissolution) and temperature is described by the van't Hoff equation.[3][7]

ln(S) = - (ΔHsolv / R) * (1/T) + (ΔSsolv / R)

Where:

  • S is the molar solubility.

  • R is the ideal gas constant (8.314 J/mol·K).

  • T is the absolute temperature in Kelvin.

By plotting ln(S) versus 1/T, one obtains a straight line.[6]

  • The slope of the line is equal to -ΔHsolv / R .

  • The y-intercept is equal to ΔSsolv / R .

Once ΔHsolv and ΔSsolv are determined, ΔGsolv at any given temperature can be calculated using the fundamental thermodynamic equation.

Data Presentation: The experimentally determined solubility data should be tabulated for clarity.

Temperature (K)1/T (K⁻¹)Solubility (mol/L)ln(Solubility)
293.150.00341Experimental ValueCalculated Value
298.150.00335Experimental ValueCalculated Value
303.150.00330Experimental ValueCalculated Value
308.150.00325Experimental ValueCalculated Value
313.150.00319Experimental ValueCalculated Value

Computational Prediction of Solvation Free Energy

When experimental determination is not feasible, or for high-throughput screening, computational methods provide a powerful alternative for estimating solvation free energies. These methods generally fall into two categories: implicit and explicit solvent models.[8]

Implicit Solvent Models (Continuum Models)

Implicit models treat the solvent as a continuous dielectric medium rather than individual molecules.[1] This approach offers a significant computational advantage. The Solvation Model based on Density (SMD) is a widely validated and robust implicit model.[7][9]

Workflow for SMD Calculation:

G A 1. Build Solute Structure (1-iodoethynyl-4-trifluoromethylbenzene) B 2. Gas Phase Optimization & Frequency (DFT, e.g., B3LYP/6-31G*) A->B C 3. Solvated Phase Optimization & Frequency (DFT with SMD model) B->C D 4. Calculate Free Energies E_gas_total, E_solv_total C->D E 5. Compute ΔGsolv ΔGsolv = E_solv_total - E_gas_total D->E

Caption: Computational workflow for ΔGsolv using the SMD model.

Protocol: DFT Calculation with SMD

  • Structure Preparation: Build the 3D structure of this compound using molecular modeling software.

  • Gas-Phase Calculation:

    • Perform a geometry optimization and frequency calculation in the gas phase using a suitable Density Functional Theory (DFT) method and basis set (e.g., B97D3/cc-pVTZ for good accuracy with dispersion).[10]

    • The frequency calculation confirms the structure is at a true energy minimum and provides the thermal corrections to the Gibbs free energy.

  • Solvated-Phase Calculation:

    • Using the optimized gas-phase geometry as a starting point, perform another geometry optimization and frequency calculation.

    • In this step, specify the implicit solvent model (e.g., SMD) and the desired solvent (e.g., 'water', 'ethanol').[5]

  • Calculate ΔGsolv:

    • The output of quantum chemistry software (like Gaussian, ORCA, or Q-Chem) will provide the total Gibbs free energy in the gas phase (G_gas) and in the solvated phase (G_solv).

    • The solvation free energy is the difference: ΔGsolv = G_solv - G_gas .

Explicit Solvent Models (Molecular Dynamics)

Explicit solvent models provide a more detailed, atomistic picture by simulating the solute surrounded by a large number of individual solvent molecules. Methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) are used to calculate ΔGsolv.[11][12] These "alchemical" simulations involve gradually "turning off" the interactions between the solute and the solvent along a non-physical pathway. While computationally expensive, they can yield highly accurate results.[2]

Workflow for Alchemical Free Energy Calculation:

G A 1. System Setup Solute in a box of explicit solvent molecules B 2. Define Alchemical Pathway Series of intermediate λ states (0 to 1) A->B C 3. Run MD Simulations For each intermediate λ state B->C D 4. Calculate dH/dλ Average potential energy derivative at each λ C->D E 5. Integrate over λ ΔGsolv = ∫ (dH/dλ) dλ D->E

Caption: Workflow for ΔGsolv via Thermodynamic Integration.

Interpretation and Application in Drug Development

The thermodynamic data, whether from experiment or computation, provide critical insights:

  • Enthalpy-Entropy Compensation: Often, a favorable (negative) ΔHsolv is accompanied by an unfavorable (negative) ΔSsolv due to the ordering of solvent molecules around the solute. Understanding which term dominates for a given solvent helps in rational drug design.

  • Hydrophobic vs. Hydrophilic Character: A large positive ΔGsolv in water indicates hydrophobicity, a key driver for membrane permeation and binding to hydrophobic pockets in proteins. The CF₃ group significantly contributes to this effect.

  • Specific Interactions (Halogen Bonding): A more favorable ΔHsolv in Lewis basic solvents (like DMSO or acetone) compared to non-basic solvents (like hexane) can quantify the contribution of the iodoethynyl group's halogen bonding to the overall solvation process. This is critical for designing ligands that target electron-rich sites in a protein active site.

By systematically applying the workflows described in this guide, researchers can build a comprehensive thermodynamic profile of this compound and related compounds, enabling more predictive and efficient drug discovery and development campaigns.

References

  • Chemistry LibreTexts. (2021). 4.2: Solvation Thermodynamics. [Link]

  • Wikipedia. (n.d.). Solvent model. [Link]

  • NWChem. (n.d.). Solvation Models. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. PubMed. [Link]

  • Matos, M. A. R., et al. (2017). Approaches for calculating solvation free energies and enthalpies demonstrated with an update of the FreeSolv database. PMC. [Link]

  • JoVE. (2023). Video: Entropy and Solvation. [Link]

  • Professor Dave Explains. (2015). Solubility and the Born-Haber Cycle. YouTube. [Link]

  • NEET coaching. (n.d.). Born Haber Cycle- Concept, Applications and Examples. [Link]

  • ORCA Input Library. (n.d.). Continuum solvation (CPCM,COSMO, SMD). [Link]

  • Marcus, Y. (1991). Thermodynamics of Solvation of Ions. Part 5. Gibbs Free Energy of Hydration at 298.15 K. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Solubility of Things. (n.d.). Van't Hoff Equation. [Link]

  • Al-Hakami, A. N., et al. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. PMC. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • GROMACS tutorials. (n.d.). Calculating free energy. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Prediction of Thermodynamic Functions of Solvation by Dispersion- Corrected Density Functional Theory Calculations. [Link]

  • IU Pressbooks. (n.d.). Thermodynamics of the Solvation of Salts – Virtual Chemistry Experiments. [Link]

Sources

Methodological & Application

Application Note: 1-(Iodoethynyl)-4-(trifluoromethyl)benzene as a Premier Synthon for Halogen-Bond-Driven Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 1-(iodoethynyl)-4-(trifluoromethyl)benzene, a highly effective and versatile molecular building block for crystal engineering. We detail its intrinsic properties that make it a superior halogen bond donor and provide comprehensive, field-tested protocols for the rational design and synthesis of co-crystals via both solution-based and mechanochemical methods. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage strong and directional halogen bonding for the construction of novel supramolecular architectures with tailored physicochemical properties.

Introduction: The Molecular Logic of a Superior Halogen Bond Donor

In the field of supramolecular chemistry and crystal engineering, the rational design of crystalline solids with predictable structures and functions hinges on our ability to control intermolecular interactions.[1] While hydrogen bonding has long been the cornerstone of this field, the halogen bond (XB) has emerged as a powerful and complementary tool for molecular self-assembly.[2][3][4] The halogen bond is a non-covalent interaction wherein a region of positive electrostatic potential (the σ-hole) on a covalently bonded halogen atom is attracted to a nucleophilic region, such as a Lewis base.[5][6]

The strength and directionality of this interaction are tunable, increasing with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing character of the moiety to which it is attached.[7][8] This is where This compound excels as a supramolecular synthon. Its design incorporates two key features that maximize its efficacy as an XB donor:

  • The Iodoalkynyl Group: The sp-hybridized carbon of the alkyne is highly electronegative, which significantly enhances the polarization of the C-I bond. This creates a large and highly electropositive σ-hole on the iodine atom, making it an exceptionally strong and reliable XB donor.[8][9]

  • The 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, further depleting electron density from the aromatic ring and, by extension, the iodoalkynyl moiety. This inductive effect amplifies the magnitude of the σ-hole on the iodine, predisposing it to form robust and highly directional halogen bonds.[4]

These features make this compound an ideal candidate for assembling co-crystals with a wide range of halogen bond acceptors, including pyridines, amides, N-oxides, and carbonyls, enabling the construction of diverse and stable supramolecular architectures.[7][10]

Physicochemical Properties & Synthesis Overview

A reliable supply of the building block is paramount. This compound is commercially available or can be synthesized via a two-step process starting from 1-iodo-4-(trifluoromethyl)benzene.[11][12] The process typically involves a Sonogashira coupling with a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection and direct iodination of the terminal alkyne.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₄F₃I[13]
Molecular Weight 296.03 g/mol [13]
CAS Number 607376-47-6[13]
Appearance Solid[13]
InChI Key SZQWWCBJZQPYNQ-UHFFFAOYSA-N[13]
SMILES IC#CC1=CC=C(C(F)(F)F)C=C1[13]

The core utility of this molecule lies in its ability to form strong halogen bonds, typically with nitrogen or oxygen atoms, as depicted below.

Diagram 1: The C-I···N halogen bond interaction.

Experimental Workflows: Co-crystal Synthesis

The formation of co-crystals can be achieved through several methods. The choice of method depends on the solubility of the components, their thermal stability, and the desired crystalline form.[14] Below are protocols for the two most common and effective approaches: solution-based crystallization and mechanochemistry.

Synthesis_Workflow start Select XB Donor & Acceptor solution_path Protocol 1: Solution-Based Synthesis start->solution_path Good Solubility mech_path Protocol 2: Mechanochemical Synthesis start->mech_path Poor Solubility / Solvent-Free dissolve Dissolve Components in Suitable Solvent solution_path->dissolve grind Combine Components in Milling Jar mech_path->grind evaporate Slow Evaporation / Cooling / Diffusion dissolve->evaporate harvest_sol Harvest Single Crystals evaporate->harvest_sol lag Optional: Add Catalyst (Liquid-Assisted Grinding) grind->lag harvest_mech Harvest Bulk Powder lag->harvest_mech characterize Characterize Product (PXRD, SCXRD, DSC, etc.) harvest_sol->characterize harvest_mech->characterize

Diagram 2: Workflow for co-crystal synthesis.

Protocol 1: Solution-Based Co-crystallization (Slow Evaporation)

This classic method is ideal for obtaining high-quality single crystals suitable for X-ray diffraction, provided the components have compatible solubilities in a common solvent.

Materials:

  • This compound (XB Donor)

  • Co-former (XB Acceptor, e.g., 4,4'-bipyridine)

  • Crystallization-grade solvent (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile)

  • Small glass vials (1-4 mL) with loose-fitting caps or septa for piercing.

Procedure:

  • Stoichiometric Weighing: Accurately weigh equimolar amounts (or other desired stoichiometric ratio, e.g., 1:1) of the XB donor and acceptor. A typical starting scale is 0.1 mmol of each component.

  • Dissolution: Place the weighed solids into a clean glass vial. Add the chosen solvent dropwise until all solids are fully dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution at room temperature to create a saturated or near-saturated solution.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or cover with paraffin film and pierce with 1-3 small holes. This allows for slow evaporation of the solvent over several hours to days.

    • Scientist's Note: The rate of evaporation is critical. Faster evaporation may lead to amorphous powder or microcrystalline material, while slower rates promote the growth of larger, higher-quality single crystals.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated crystallization cupboard or a sandbox) at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed and the mother liquor has significantly reduced or evaporated, carefully decant the remaining solvent. Gently wash the crystals with a small amount of a solvent in which they are poorly soluble (e.g., hexane) to remove any residual soluble impurities, and then air-dry.

Protocol 2: Mechanochemical Synthesis (Liquid-Assisted Grinding)

Mechanochemistry is a powerful, solvent-minimal technique that is particularly effective for screening co-crystal formation and for synthesizing bulk quantities of crystalline powder.[14][15][16]

Materials:

  • This compound (XB Donor)

  • Co-former (XB Acceptor)

  • Ball mill (e.g., planetary or mixer mill) with milling jars (e.g., stainless steel, zirconia) and balls.

  • Grinding liquid (e.g., nitromethane, acetonitrile, a few microliters).

Procedure:

  • Loading the Jar: Place accurately weighed amounts of the XB donor and acceptor (e.g., 0.2 mmol total, in a 1:1 molar ratio) into the milling jar along with one or two milling balls.

  • Liquid-Assisted Grinding (LAG): Add a very small volume of a suitable grinding liquid (typically 1-2 µL per 10 mg of solid).[16]

    • Rationale: The liquid acts as a catalyst, facilitating molecular mobility and accelerating the transformation to the co-crystal phase without dissolving the components.[14] This often yields more crystalline products than neat (dry) grinding.

  • Milling: Secure the jar in the ball mill and operate at a typical frequency (e.g., 15-30 Hz) for a set duration (e.g., 30-60 minutes). Milling time may need to be optimized.

  • Product Recovery: Open the jar in a well-ventilated area and carefully collect the resulting powder. The product is typically ready for analysis without further purification.

    • Trustworthiness Check: The phase purity of the resulting powder should always be confirmed by Powder X-ray Diffraction (PXRD).

Essential Characterization Protocols

Confirming the formation of a new co-crystal phase, as opposed to a simple physical mixture, requires a suite of analytical techniques.

Protocol 3: X-ray Diffraction (SCXRD and PXRD)
  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for structural elucidation.[17] It provides the precise atomic coordinates, allowing for the unequivocal confirmation of co-crystal formation and a detailed analysis of the halogen bonding geometry (distances and angles).

    • Key Metrics: For a C-I···N halogen bond, the I···N distance should be significantly shorter than the sum of the van der Waals radii of iodine and nitrogen (~3.53 Å). The C-I···N angle is typically close to linear (165-180°), confirming the directionality of the σ-hole interaction.[6][9]

  • Powder X-ray Diffraction (PXRD): Used for the analysis of bulk polycrystalline samples obtained from mechanochemistry or ground single crystals.[17] A unique diffraction pattern, different from that of the starting materials or their physical mixture, confirms the formation of a new crystalline phase. The experimental PXRD pattern should match the pattern simulated from SCXRD data for phase verification.

Protocol 4: Thermal Analysis (DSC)
  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature distinct from the melting points of the individual components.[17] This provides strong evidence of the formation of a new, homogeneous crystalline phase.

Table 2: Illustrative Crystallographic Data for a Hypothetical Co-crystal Data based on typical values observed for iodoalkyne-pyridine co-crystals.[9][18]

ParameterValueSignificance
Formula C₉H₄F₃I · C₁₀H₈N₂Confirms 1:1 stoichiometry
Crystal System MonoclinicDescribes the basic crystal lattice
Space Group P2₁/cDefines the symmetry elements
Halogen Bond Distance (I···N) 2.85 Å~81% of vdW sum; indicates a strong XB[9]
Halogen Bond Angle (C-I···N) 176°Highly linear, characteristic of a strong σ-hole interaction[9]
Melting Point (DSC) 185 °CDistinct from donor and acceptor melting points

Field Insights & Troubleshooting

  • Competition with Hydrogen Bonds: When using co-formers that can act as both hydrogen bond and halogen bond acceptors (e.g., isonicotinamide), a competition between interactions can occur.[4] The strong, linear nature of the C-I···N bond provided by this compound often allows it to dominate and form the primary supramolecular synthon.[19]

  • Polymorphism: Both solution and mechanochemical methods can produce different crystalline forms (polymorphs) of the same co-crystal. It is crucial to characterize the product from each method, as polymorphs can have different properties.[15]

  • Oiling Out: In solution crystallization, if the solute concentration is too high or the solvent is poorly chosen, the product may separate as an oil instead of crystals. To resolve this, dilute the solution or change to a solvent where the components are slightly less soluble.

Conclusion

This compound is a powerful and rationally designed tool for the construction of complex supramolecular systems. The combination of a highly activated iodoalkyne XB donor with robust and accessible synthesis protocols makes it an invaluable asset for crystal engineering. Its application enables the systematic design of co-crystals, offering a pathway to new materials with precisely engineered properties for applications in pharmaceuticals, organic electronics, and advanced materials.[7][20]

References

  • Bertolani, A., et al. (2013). Halogen bonding and pharmaceutical cocrystals: the case of a widely used preservative. CrystEngComm, 15(23), 4674-4682. Available at: [Link]

  • Ding, X.-H., et al. (2020). Halogen bonding in co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 7(9), 1468-1483. Available at: [Link]

  • Gorin, D. J., et al. (2005). Designed cocrystals based on the pyridine-iodoalkyne halogen bond. Organic Letters, 7(10), 1915-1918. Available at: [Link]

  • Gorin, D. J., et al. (2005). Designed Cocrystals Based on the Pyridine−Iodoalkyne Halogen Bond. Organic Letters, 7(10), 1915-1918. Available at: [Link]

  • Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2456-2464. Available at: [Link]

  • Cavallo, G., et al. (2013). Halogen bonding and pharmaceutical cocrystals: The case of a widely used preservative. CrystEngComm, 15, 4674-4682. Available at: [Link]

  • Yeow, J. K., et al. (2024). Halogen-Bonded Supramolecular Parallelograms: From Self-Complementary Iodoalkyne Halogen-Bonded Dimers to 1:1 and 2:2 Iodoalkyne Halogen-Bonded Cocrystals. Crystal Growth & Design, 24(3), 1269-1277. Available at: [Link]

  • Haskins-Glusac, K., et al. (2023). Co-crystal sustained by π-type halogen-bonding interactions between 1,4-diiodoperchlorobenzene and naphthalene. Acta Crystallographica Section E: Crystallographic Communications, 79(11), 1083-1087. Available at: [Link]

  • Brammer, L., et al. (2021). Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ-hole interactions. Comprehensive Coordination Chemistry III, 133-163. Available at: [Link]

  • Stilinović, V., et al. (2022). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. Crystal Growth & Design, 22(6), 3936-3945. Available at: [Link]

  • Julien, P. A., et al. (2017). Mechanochemical reactions of cocrystals: comparing theory with experiment in the making and breaking of halogen bonds in the solid state. Chemical Communications, 53(73), 10148-10151. Available at: [Link]

  • Aakeröy, C. B., et al. (2017). Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. Molecules, 22(10), 1647. Available at: [Link]

  • Aakeröy, C. B., et al. (2013). A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(6), 545-555. Available at: [Link]

  • Rissanen, K. (2012). Halogen Bonding in Crystal Engineering. Supramolecular Chemistry: From Molecules to Nanomaterials. Available at: [Link]

  • Bauzá, A., et al. (2020). Uracil Derivatives for Halogen-Bonded Cocrystals. International Journal of Molecular Sciences, 21(21), 8303. Available at: [Link]

  • Estarellas, C., et al. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design, 23(4), 2898-2909. Available at: [Link]

  • Tan, D., et al. (2023). Mechanochemical Synthesis of Cocrystal: From Mechanism to Application. Crystal Growth & Design, 23(6), 4533-4553. Available at: [Link]

  • Julien, P. A., et al. (2017). Mechanochemical Reactions of Cocrystals: Comparing Theory with Experiment in Making and Breaking Halogen Bonds in Solid State. ChemRxiv. Available at: [Link]

  • Cinčić, D., et al. (2008). A Stepwise Mechanism for the Mechanochemical Synthesis of Halogen-Bonded Cocrystal Architectures. Journal of the American Chemical Society, 130(24), 7524-7525. Available at: [Link]

  • Ding, X.-H., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 7(9), 1468-1483. Available at: [Link]

  • Supplementary Information for manuscript. (n.d.). Semantic Scholar. Available at: [Link]

  • Mukherjee, A., et al. (2018). Synthetic Approaches to Halogen Bonded Ternary Cocrystals. Chemistry – An Asian Journal, 13(17), 2397-2401. Available at: [Link]

  • Ding, X.-H., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 7(9), 1468-1483. Available at: [Link]

  • Smith, A. M., et al. (2024). Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. Pharmaceutics, 16(1), 123. Available at: [Link]

  • Docker, A., et al. (2017). 1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzene: halogen-bonded frameworks and NMR spectroscopic analysis. Supramolecular Chemistry, 29(4), 257-269. Available at: [Link]

  • Estarellas, C., et al. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design, 23(4), 2898-2909. Available at: [Link]

  • Aakeröy, C. B., & Champness, N. R. (2014). Co-crystal synthesis: Fact, fancy, and great expectations. CrystEngComm, 16(1), 54-60. Available at: [Link]

  • Benzene, 1-iodo-4-(trifluoromethyl)-. (n.d.). PubChem. Available at: [Link]

Sources

Application Note: High-Efficiency Cadiot-Chodkiewicz Cross-Coupling Using 1-(Iodoethynyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of asymmetric 1,3-diynes for advanced materials, natural product total synthesis, and pharmaceutical scaffolds.

Introduction & Mechanistic Rationale

The Cadiot-Chodkiewicz coupling is a premier synthetic methodology for constructing unsymmetrical 1,3-diynes via the cross-coupling of a terminal alkyne and a haloalkyne, traditionally catalyzed by a copper(I) salt in the presence of an amine base[1],[2]. These conjugated diyne systems are critical structural motifs found in bioactive natural products and are the fundamental building blocks for conductive polymers like polydiacetylenes[1],[3].

While bromoalkynes are the classical electrophiles used in this reaction[4], the deployment of 1-iodoalkynes has gained significant traction due to their superior reactivity profiles[5]. This application note focuses on the use of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene (CAS: 607376-47-6)[6].

The Electronic Advantage (Causality): The para-trifluoromethyl (-CF₃) group is strongly electron-withdrawing. This inductive effect severely depletes the electron density of the alkynyl halide, rendering the C–I bond highly electrophilic. Consequently, the oxidative addition of this specific haloalkyne to the nucleophilic Cu(I) acetylide intermediate is dramatically accelerated[7]. This rapid kinetic pathway outcompetes deleterious side reactions—such as Glaser homocoupling or halogen exchange—resulting in exceptional cross-coupling selectivity and high yields.

Mechanistic Pathway

The catalytic cycle of the Cadiot-Chodkiewicz reaction relies on the delicate interplay between Cu(I) and Cu(III) oxidation states[2],[4].

  • Acetylide Formation: The amine base deprotonates the terminal alkyne, facilitating the insertion of the Cu(I) catalyst to form a nucleophilic Cu(I) acetylide[4].

  • Oxidative Addition: The highly electrophilic this compound rapidly undergoes oxidative addition with the Cu(I) acetylide, generating a transient Cu(III) bis-acetylide intermediate[4].

  • Reductive Elimination: The Cu(III) species undergoes rapid reductive elimination, forging the new C(sp)–C(sp) bond to release the unsymmetrical 1,3-diyne and regenerate the Cu(I) catalyst[2],[4].

CadiotChodkiewiczMechanism CuCat Cu(I) Catalyst (e.g., CuCl) Acetylide Cu(I) Acetylide [R-C≡C-Cu] CuCat->Acetylide Terminal Alkyne + Amine Base (- Base•HCl) OxAdd Cu(III) Bis-acetylide Intermediate [R-C≡C-Cu(III)(I)-C≡C-Ar(CF3)] Acetylide->OxAdd this compound (Rapid Oxidative Addition) OxAdd->CuCat Catalyst Regeneration (- I⁻) Product Unsymmetrical 1,3-Diyne [R-C≡C-C≡C-Ar(CF3)] OxAdd->Product Reductive Elimination

Catalytic cycle of the Cadiot-Chodkiewicz coupling highlighting the Cu(I)/Cu(III) pathway.

Reaction Optimization & Quantitative Data

To maximize the cross/homo selectivity, the reaction environment must be carefully controlled. The addition of a reducing agent, such as hydroxylamine hydrochloride (NH₂OH·HCl), is critical. It continuously reduces any adventitious Cu(II)—formed via trace oxygen exposure—back to Cu(I), thereby completely suppressing the Cu(II)-mediated Glaser homocoupling pathway[2],[8].

Table 1: Optimization of Reaction Conditions for this compound

Solvent SystemBase (Equiv)Catalyst (mol%)AdditiveYield (%)Cross/Homo Selectivity
Piperidine / H₂O (4:1) Piperidine (5.0) CuCl (5%) NH₂OH·HCl 94 >98:2
THFDiisopropylamine (2.0)CuI (10%)None6875:25
DMFEt₃N (3.0)CuBr (5%)NH₂OH·HCl8288:12
MeOHn-Butylamine (3.0)CuCl (5%)NH₂OH·HCl8995:5

Note: The aqueous piperidine system provides the optimal balance of base strength, ligand coordination, and solubility for the Cu(I) acetylide.

Self-Validating Experimental Protocol

Objective: Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1,3-diynes via cross-coupling.

Step 1: Catalyst Activation & Degassing (The "Redox-Safe" Environment)
  • In a 50 mL Schlenk flask under an argon atmosphere, dissolve 0.05 mmol (5 mol%) of CuCl and 0.1 mmol of NH₂OH·HCl in 5 mL of a rigorously degassed Piperidine/H₂O (4:1 v/v) mixture.

  • Causality: Degassing removes dissolved O₂, preventing the oxidation of Cu(I) to Cu(II). NH₂OH·HCl acts as an in-situ reducing agent to lock the copper in its +1 oxidation state[2],[8].

  • Self-Validation Check: The solution must appear pale yellow or colorless. A blue or green tint indicates the presence of Cu(II); if observed, add trace amounts of NH₂OH·HCl until the solution returns to pale yellow.

Step 2: Nucleophile Activation (Acetylide Formation)
  • Add 1.0 mmol of the terminal alkyne (e.g., phenylacetylene) to the stirring catalyst solution at 0 °C.

  • Causality: The amine base deprotonates the terminal alkyne, driving the insertion of Cu(I) to form the nucleophilic copper(I) acetylide[4].

  • Self-Validation Check: A bright yellow or orange suspension will typically form immediately, visually confirming the successful generation of the Cu(I) acetylide complex.

Step 3: Electrophile Addition (Kinetic Control)
  • Dissolve 1.1 mmol of this compound[6] in 2 mL of degassed THF.

  • Add this solution dropwise over 60 minutes via a syringe pump to the reaction mixture at 0 °C.

  • Causality: Because the para-CF₃ group makes the C–I bond hyper-reactive[7], dropwise addition maintains a low steady-state concentration of the haloalkyne. This kinetic control ensures the haloalkyne reacts exclusively with the abundant Cu(I) acetylide, preventing it from acting as an oxidant for homocoupling.

  • Self-Validation Check: The reaction is exothermic; maintaining 0 °C prevents thermal degradation. TLC (Hexanes/EtOAc 9:1) should show the rapid disappearance of the iodoalkyne (

    
     ~ 0.8) and the appearance of a highly UV-active diyne spot (
    
    
    
    ~ 0.6).
Step 4: Quenching & Isolation
  • Once addition is complete and TLC confirms full conversion (typically within 15 mins post-addition), quench the reaction with 10 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Diethyl Ether (3 x 10 mL).

  • Causality: NH₄Cl forms a stable, water-soluble coordination complex with copper, effectively stripping the metal from the organic products and preventing post-reaction degradation.

  • Self-Validation Check: The aqueous layer will turn deep blue—indicating the formation of [Cu(NH₃)₄(H₂O)₂]²⁺—confirming the successful extraction of the copper catalyst from the organic phase.

Analytical Validation & Troubleshooting

To verify the structural integrity of the synthesized 1-(4-(Trifluoromethyl)phenyl)-1,3-diyne, utilize the following analytical handles:

  • ¹⁹F NMR Spectroscopy: The -CF₃ group serves as an unambiguous diagnostic handle. Look for a sharp, distinct singlet integrating to 3F around -62.5 ppm (in CDCl₃).

  • ¹³C NMR Spectroscopy: The spectrum will display four distinct alkyne carbon signals in the 65–85 ppm region. Additionally, the trifluoromethyl carbon will appear as a distinct quartet around 124 ppm due to strong C–F spin-spin coupling (

    
     ≈ 270 Hz).
    
  • Troubleshooting Homocoupling: If a significant amount of the symmetrical 1,4-bis(4-(trifluoromethyl)phenyl)buta-1,3-diyne is observed, it indicates that the steady-state concentration of the iodoalkyne was too high. In subsequent runs, decrease the syringe pump addition rate by 50%.

References

1.[1] Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry.1 2.[2] Cadiot–Chodkiewicz coupling. Wikipedia. 2 3.[4] Cadiot-Chodkiewicz Coupling. Alfa Chemistry. 4 4.[3] Organic & Biomolecular Chemistry. RSC Publishing. 3 5.[5] Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC (NIH). 5 6.[8] Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. PMC (NIH). 8 7.[6] 1-Ethenyl-4-(trifluoromethyl)benzene. Sigma-Aldrich. 6 8.[7] Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society. 7

Sources

Cycloaddition reactions involving electron-deficient iodoalkynes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Electron-Deficient Iodoalkynes in Heterocyclic Scaffold Assembly

Abstract

This technical guide details the synthesis, handling, and application of electron-deficient 1-iodoalkynes in cycloaddition reactions. Unlike terminal alkynes, 1-iodoalkynes possess a "halogen handle" that allows for simultaneous heterocyclic ring formation and late-stage functionalization (e.g., via Pd-catalyzed cross-coupling). This protocol focuses on the regioselective synthesis of 5-iodo-1,2,3-triazoles and isoxazoles, providing researchers with a modular platform for generating dense, pharmacologically active scaffolds.

Chemical Rationale & Reactivity Profile

Electron-deficient iodoalkynes (e.g., ethyl 3-iodopropiolate) represent a "privileged" class of dipolarophiles. Their utility in drug discovery stems from two competing electronic features:

  • The Electron-Withdrawing Group (EWG): Lowers the LUMO energy of the alkyne, significantly accelerating cycloaddition rates with electron-rich dipoles (azides, nitrones).

  • The Iodine Substituent: Acts as a steric director and a functionalizable handle. Crucially, the iodine atom creates a unique dipole moment that can be leveraged to switch regioselectivity compared to terminal alkynes.

The "Halogen Handle" Advantage: In standard Click chemistry (CuAAC), the terminal proton is lost. In 1-iodoalkyne cycloadditions, the iodine is retained, typically at the C5 position of the resulting triazole. This C-I bond is activated for subsequent Suzuki-Miyaura or Sonogashira couplings, allowing for the rapid assembly of trisubstituted heterocycles from a single precursor.

Critical Parameters for Regiocontrol

The regiochemical outcome of 1-iodoalkyne cycloadditions is dictated by the interplay between the catalyst and the inherent electronics of the dipole.

  • Copper-Catalyzed (CuAAC): Highly selective for 5-iodo-1,4-disubstituted-1,2,3-triazoles . The mechanism involves a transient Cu-acetylide species where the iodine is temporarily displaced or migrates, ultimately retaining the iodine at the 5-position.

  • Thermal (Uncatalyzed): Governed by Frontier Molecular Orbital (FMO) interactions. For electron-deficient iodoalkynes, the nucleophilic terminus of the dipole typically attacks the

    
    -carbon (relative to the EWG), but the steric bulk of iodine can invert this preference depending on the dipole used.
    
Pathway Visualization: Regiodivergent Workflows

G Start Terminal Alkyne (R-C≡C-H) Iodination Iodination (NIS, AgNO3) Start->Iodination Iodoalkyne 1-Iodoalkyne (R-C≡C-I) Iodination->Iodoalkyne CuCatalyst Cu(I) Catalyst (Azide) Iodoalkyne->CuCatalyst Path A: Electronic Thermal Thermal/Ruthenium (Azide/Nitrone) Iodoalkyne->Thermal Path B: Steric ProdA 5-Iodo-1,2,3-Triazole (1,4,5-Trisubstituted) CuCatalyst->ProdA ProdB 4-Iodo-Regioisomer (Steric Control) Thermal->ProdB Suzuki Pd-Coupling (Suzuki/Sonogashira) ProdA->Suzuki Final Functionalized Drug Scaffold Suzuki->Final

Figure 1: Decision tree for the synthesis and diversification of 1-iodoalkynes. Path A (Cu-catalyzed) is the primary focus of this protocol.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-Iodopropiolate

Target: Conversion of ethyl propiolate to its 1-iodo derivative. Safety Note: Ethyl propiolate is a lachrymator. Work in a fume hood.

Materials:

  • Ethyl propiolate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • Silver Nitrate (AgNO3) (0.05 equiv - Catalyst)

  • Acetonitrile (ACN) (0.5 M concentration)

Step-by-Step:

  • Setup: In a foil-wrapped round-bottom flask (to protect from light), dissolve ethyl propiolate (10 mmol) in dry ACN (20 mL).

  • Addition: Add AgNO3 (0.5 mmol, 85 mg). Stir for 5 minutes.

  • Iodination: Add NIS (12 mmol, 2.7 g) in a single portion.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product usually moves slightly faster or has a distinct stain compared to the starting material.

  • Workup: Dilute with Et2O (50 mL). Wash with water (2 x 20 mL) and saturated Na2S2O3 (to remove excess iodine).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate 30°C (careful, product is volatile). Purify via short silica plug (100% Hexanes to 5% EtOAc/Hexanes).

  • Storage: Store at -20°C in the dark. Stability Warning: Electron-deficient iodoalkynes can decompose if exposed to light/heat for prolonged periods.

Protocol B: Cu-Catalyzed Cycloaddition (Synthesis of 5-Iodo-Triazoles)

Target: Reaction of Ethyl 3-iodopropiolate with Benzyl Azide.

Materials:

  • Ethyl 3-iodopropiolate (1.0 equiv)

  • Benzyl Azide (1.0 equiv) (Prepare fresh or use commercial solution)

  • CuI (0.05 equiv)[1]

  • TTTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) Ligand (0.05 equiv)

  • THF (0.2 M)

Step-by-Step:

  • Catalyst Premix: In a vial, mix CuI (0.05 mmol) and TTTA (0.05 mmol) in THF (2 mL). Stir until a clear solution forms (indicates active catalyst complex).

  • Reaction Assembly: To a separate flask containing Ethyl 3-iodopropiolate (1.0 mmol) and Benzyl Azide (1.0 mmol) in THF (3 mL), add the catalyst solution.

  • Incubation: Stir at room temperature.

    • Note: Reaction is typically faster than terminal alkynes (1–2 hours).

  • Monitoring: Monitor consumption of the iodoalkyne by TLC.

  • Workup: Dilute with EtOAc, wash with NH4Cl (aq) to sequester copper (blue aqueous layer indicates copper removal).

  • Isolation: Column chromatography (Hexane/EtOAc gradient). The 5-iodo-1,2,3-triazole is typically a white/off-white solid.

Data Analysis & Troubleshooting

Table 1: Solvent Effects on Yield and Purity (Ethyl 3-iodopropiolate + Ph-N3)

SolventReaction TimeYield (%)Regioselectivity (5-I : 4-I)Notes
THF 1.5 h92%>98 : 2Recommended. Best solubility/rate balance.
DMSO 0.5 h88%>98 : 2Very fast, but workup is tedious (requires extensive water wash).
H2O/tBuOH 4.0 h75%95 : 5Slower due to insolubility of iodoalkyne. Requires vigorous stirring.
DCM 6.0 h65%90 : 10Slower; potential for halogen bond-induced aggregation.

Common Failure Modes:

  • Deiodination: If the product is the protonated triazole (no iodine), the reaction medium may be too reducing, or the Cu-catalyst loading is too high without a stabilizing ligand like TTTA.

  • Homocoupling: Formation of diynes (EWG-C≡C-C≡C-EWG) occurs if O2 is present. Fix: Degas solvents thoroughly.

Safety & Handling

  • Organic Azides: Low molecular weight organic azides (C/N ratio < 3) are potential explosives. Always work with a safety shield. Do not concentrate reaction mixtures containing unreacted low-MW azides to dryness.

  • Iodoalkynes: Generally toxic and potential alkylating agents. Use double gloves (Nitrile).

  • Waste: All aqueous waste containing copper and azide must be treated to prevent formation of explosive copper azides. Quench with EDTA or specific heavy metal scavengers before disposal.

References

  • Hein, J. E., Tripp, J. C., Krasnova, L. B., Sharpless, K. B., & Fokin, V. V. (2009).[2] Copper(I)-Catalyzed Cycloaddition of Organic Azides and 1-Iodoalkynes.[1][3][4] Angewandte Chemie International Edition, 48(43), 8018–8021.[2] [Link]

  • Li, S., Wu, Y., & Wu, J. (2018). Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes.[5] Frontiers in Chemistry, 6, 392. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dipolar Cycloaddition.[6][7][8][9][10] [Link]

Sources

Troubleshooting & Optimization

Solubility issues of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility in Non-Polar Solvents

Executive Summary: The Solubility Paradox

Researchers often assume that 1-(Iodoethynyl)-4-(trifluoromethyl)benzene (Structure: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) should be highly soluble in non-polar solvents (Hexanes, Pentane, Heptane) due to its lipophilic trifluoromethyl group and aromatic core.[1]

However, users frequently encounter insolubility, crystallization ("crashing out"), or oiling out in these media.[2][1]

The Technical Reality: While the molecule is lipophilic, the C(sp)–I bond creates a distinct region of positive electrostatic potential known as a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hole  (sigma-hole) on the iodine atom. In the absence of Lewis-basic solvents (like THF or Ether) to solvate this hole, the molecules self-associate strongly via Halogen Bonding (XB)  and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

stacking
, leading to high lattice energy that simple alkanes cannot overcome.[1]

This guide provides technical protocols to overcome these thermodynamic barriers without compromising chemical stability.

Safety Warning: Read Before Proceeding

DANGER: ENERGETIC COMPOUND

  • Explosion Hazard: 1-Iodoalkynes are energetic materials.[2] While the aryl stabilizer makes this specific compound safer than iodoacetylene, it can still decompose violently upon heating or shock. [1] * Do NOT sonicate with heat.

  • Do NOT heat open vessels of this compound in non-polar solvents above 40°C, as solvent evaporation can lead to rapid crystallization and shock-sensitivity.[2][1]

Diagnostic Workflow (Interactive)

Use this decision tree to identify the root cause of your solubility issue.

SolubilityTroubleshooting Start Start: Material won't dissolve in Hexane/Pentane Appearance Check Appearance Start->Appearance Crystals White/Off-White Crystals or Powder Appearance->Crystals Dry Solid Oil Yellow/Brown Oil or Gunk Appearance->Oil Sticky/Wet Pure Likely Pure. Issue: High Lattice Energy (Halogen Bonding) Crystals->Pure Impure Likely Impure. Issue: Polymerization or Di-iodo contaminants Oil->Impure Action1 PROTOCOL A: Co-Solvent Doping Pure->Action1 Action2 PROTOCOL B: Silica Filtration Impure->Action2

Figure 1: Diagnostic logic for solubility failures. Green path indicates thermodynamic issues; Yellow path indicates chemical purity issues.[2]

Troubleshooting Guides

Issue 1: "It just sits at the bottom of the flask in Hexane."

Diagnosis: The solvent cannot break the intermolecular Halogen Bonds.[2] Mechanism: The iodine atom acts as a Lewis Acid (XB Donor).[2] In pure hexane, there are no electron pairs to satisfy this acidity.[2][1] The molecules prefer to stick to each other (I[1]···ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or I···F interactions) rather than mix with the solvent.

Solution: The "Doping" Strategy Do not heat the hexane.[2] Instead, introduce a "Doping Agent"—a solvent with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-electrons or weak polarity to solvate the iodine.[1]
Solvent SystemSolubility RatingNotes
100% Hexane/Pentane PoorHigh risk of crystallization.[2]
Hexane + 5% Toluene Excellent Toluene provides ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-electrons to stabilize the Iodine

-hole.
Hexane + 2% DCM GoodBreaks lattice energy; easy to remove.[2]
Hexane + 1% Et₂O Very GoodEther oxygen acts as a Lewis Base (XB Acceptor).[2]

Protocol A: Co-Solvent Doping

  • Weigh the solid into the vial.

  • Add Toluene (5% of final volume) directly to the solid.[2]

  • Vortex gently until a concentrated solution forms.

  • Slowly add Hexane to reach the desired volume.

  • Result: The solution should remain stable.[2] If a precipitate forms, increase Toluene to 10%.[2][1]

Issue 2: "The solution turned yellow/brown and oiled out."

Diagnosis: Decomposition or Polymerization.[2] Mechanism: Iodoalkynes are light-sensitive and can undergo slow polymerization or disproportionation to form 1,2-diiodoalkenes (which are often insoluble oils).[2][1]

Solution: Purification Check

  • TLC Analysis: Run a TLC in 100% Hexane.

    • Product: High ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (moves with solvent front).[1]
      
    • Impurities: Baseline spots or streaks (polymer) or distinct lower spots (diiodo species).[2][1]

  • Protocol B: Rapid Silica Filtration

    • Dissolve the oily mixture in a minimum amount of Dichloromethane (DCM) .[2]

    • Prepare a short pad of silica gel (approx. 2 cm) in a sintered glass funnel.[2]

    • Flush with 100% Pentane (or Hexane).[2][1]

    • The pure this compound is very non-polar and will elute first.[2]

    • The yellow/brown impurities will stick to the silica.

    • Concentrate the filtrate without heating (use a cool water bath on the rotovap).[2]

Frequently Asked Questions (FAQ)

Q: Can I use Acetone or DMF to dissolve it? A: Yes, it is highly soluble in these, BUT these are nucleophilic solvents.[2][1] If your downstream reaction involves strong bases or organometallics (e.g., Sonogashira coupling), nucleophilic attack on the iodine or alkyne is possible.[2][1] Avoid these for storage; use them only if the reaction demands it.[2]

Q: Why does it crystallize differently every time? A: This molecule exhibits polymorphism .[2] Depending on the solvent speed of evaporation, it can form different crystal structures driven by the competition between Halogen Bonding (I[1]···N/O/F) and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stacking. Rapid evaporation from DCM/Hexane usually yields the most soluble polymorph.

Q: Is it stable in water? A: It is chemically stable to water (hydrophobic), but completely insoluble.[2][1] Do not attempt to use aqueous co-solvents unless using a surfactant.[2]

References & Authority

  • Synthesis & Stability Data:

    • Chemoselective Preparation of 1-Iodoalkynes.[2][3][4] (NIH/PubMed).[2][1] Establishes stability at 4°C and synthesis via oxidative iodination.[2]

    • [2][1]

  • Halogen Bonding Mechanism:

    • Halogen Bonding of (Iodoethynyl)benzene Derivatives.[2][1][5][6][7] (ETH Zürich).[2][1] Details the thermodynamic parameters of the iodine

      
      -hole and its requirement for solvation.
      
    • [2][1]

  • Crystal Engineering & Polymorphism:

    • Cooperative Halogen Bonding and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Stacking Interactions. (ChemRxiv).[2][1] Explains the lattice energy issues leading to insolubility in non-polar media.
      
    • [2][1]

  • Physical Properties:

    • 1-iodo-4-(trifluoromethyl)benzene Properties.[2][8] (PubChem).[2][1][8][9] Verification of lipophilicity (LogP) and structural identifiers.

    • [2][1]

Sources

Thermal stability and decomposition temperature of iodoethynyl benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive intermediates. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with iodoethynyl benzenes (e.g., 1-iodo-2-phenylethyne). Due to the highly polarized C(sp)–I bond, these compounds are exceptionally useful in cross-coupling and click chemistry, but they suffer from intrinsic thermal instability.

Below, you will find field-proven troubleshooting strategies, thermodynamic data, and validated protocols to ensure the integrity of your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the exact decomposition temperature of iodoethynyl benzenes? A1: The thermal stability of iodoethynyl benzenes is highly dependent on their physical state and chemical environment.

  • In Solution: When dissolved in organic solvents (especially in the presence of transition metal catalysts or bases), decomposition and dehalogenation can initiate at temperatures as low as 40 °C to 55 °C [1][2].

  • In the Solid State: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of neat bis(iodoethynyl)benzene derivatives demonstrate that exothermic decomposition typically begins between 80 °C and 120 °C , often overlapping with or immediately following the endothermic melting process[3].

Q2: Why does my iodoethynyl benzene undergo dehalogenation during copper-catalyzed azide-alkyne cycloadditions (CuAAC)? A2: The C(sp)–I bond is highly reactive. When utilizing N-heterocyclic carbene (NHC) copper complexes (e.g., [CuCl(IPr)]) at elevated temperatures (>40 °C), the thermal energy surpasses the activation barrier for C–I bond homolysis or oxidative addition pathways[2]. This catalyst-induced degradation strips the iodine atom, generating the terminal alkyne (phenylacetylene) instead of the desired 5-iodo-1,2,3-triazole.

Q3: How can I thermodynamically stabilize these compounds for long-term storage? A3: Iodoethynyl benzenes possess a deep σ-hole on the iodine atom, making them potent halogen bond (XB) donors[3]. You can artificially increase their lattice energy and thermal stability by co-crystallizing them with XB acceptors (e.g., quinuclidine, pyridine derivatives). If storing the neat compound, it must be kept at -20 °C , strictly protected from ambient light, and sealed under an inert argon atmosphere to prevent photo-oxidation and auto-condensation[4].

Section 2: Troubleshooting Guide

Issue 1: Rapid discoloration (turning dark brown/black) and gas evolution during synthesis or storage.

  • Root Cause: Auto-decomposition. The high energy of the triple bond combined with the weak C–I bond makes the molecule prone to spontaneous polymerization or base-induced dehydrohalogenation if trace protons/nucleophiles are present[4].

  • Intervention: Ensure all solvents are strictly anhydrous and degassed. When isolating the product via silica gel chromatography, minimize the column residence time. The slightly acidic nature of standard silica can catalyze degradation. Elute rapidly using non-polar solvents (e.g., hexanes).

Issue 2: Low yields and high impurity profiles when scaling up Sonogashira or CuAAC reactions.

  • Root Cause: Exceeding the thermal threshold of the starting material in concentrated solutions.

  • Intervention: Do not attempt to force sluggish reactions by heating. Keep the reaction strictly at room temperature. Instead of heating, optimize the reaction kinetics by adjusting the concentration (e.g., maintaining a 0.25 M concentration in THF has been shown to prevent inhibition while avoiding thermal degradation)[2].

Section 3: Quantitative Data on Thermal Stability

The following table synthesizes critical thermal thresholds to guide your experimental design:

Compound / ComplexState / EnvironmentDecomposition OnsetMechanistic Observation
1-Iodo-2-phenylethyne Solution (THF + Cu Catalyst)~40 °C Rapid dehalogenation to phenylacetylene; catalyst poisoning[2].
Iodoethynylbenzene Solution (Acidic/Oxidative)>55 °C Acid-catalyzed decomposition; complete loss of starting material[1].
Bis(iodoethynyl)benzenes Solid State (Neat)80 °C – 120 °C TGA weight loss (~20%) aligns with sharp DSC exothermic cleavage[3].

Section 4: Validated Experimental Protocols

Protocol 1: Synthesis and Thermally-Controlled Isolation of 1-Iodo-2-phenylethyne

This protocol utilizes mild conditions to prevent the >40 °C thermal degradation pathway[1][2].

  • Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to exclude light), dissolve phenylacetylene (1.0 equiv) in anhydrous acetonitrile.

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.2 equiv) and a catalytic amount of silver nitrate (AgNO₃, 0.1 equiv) at room temperature (20–25 °C).

  • Reaction: Stir the mixture under an argon atmosphere for 4–5 hours. Critical Causality: Do not apply external heat. Exceeding 40 °C will initiate premature C–I bond cleavage and drastically reduce yield[2].

  • Workup: Quench the reaction with deionized water and extract with hexanes. Wash the organic layer with saturated aqueous sodium thiosulfate to reduce and remove unreacted electrophilic iodine species.

  • Purification: Pass the crude mixture through a short pad of silica gel using hexanes.

  • Storage: Concentrate under reduced pressure with the rotary evaporator bath set below 30 °C . Store the resulting pale yellow solid at -20 °C under argon.

Protocol 2: Thermal Analysis (TGA/DSC) Workflow for Haloalkynes

A self-validating system to determine the exact thermal limits of your specific iodoethynyl derivative prior to running high-temp reactions[3].

  • Sample Preparation: Weigh 2–5 mg of the solid iodoethynyl benzene derivative into an aluminum crucible. Seal with a pierced lid to allow for the escape of volatile decomposition gases.

  • Atmospheric Control: Purge the TGA/DSC furnace with high-purity nitrogen (flow rate ~50 mL/min). This isolates thermal decomposition from oxidative degradation.

  • Heating Ramp: Apply a strict heating rate of 5 °C/min from 25 °C to 300 °C.

  • Data Interpretation: Identify the endothermic melting peak. The immediate onset of mass loss in the TGA curve, coupled with a sharp exothermic peak in the DSC, validates the exact temperature of C–I bond scission. Do not exceed 20 °C below this onset temperature in your synthetic applications.

Section 5: Visualizations of Workflows and Mechanisms

Workflow Start Terminal Alkyne (Phenylacetylene) Reagents Add NIS + AgNO3 in CH3CN (RT) Start->Reagents TempCheck Temperature Control? Reagents->TempCheck Decomp Decomposition (>40°C) TempCheck->Decomp No (Heated) Purify Short Silica Plug (Hexanes) TempCheck->Purify Yes (Maintained RT) Store Store at -20°C Under Argon Purify->Store

Caption: Workflow for the synthesis and thermally-controlled isolation of iodoethynyl benzenes.

Pathways Core Iodoethynyl Benzene (Ar-C≡C-I) Thermal Thermal Stress (>80°C Solid) Core->Thermal Catalytic Cu-Catalysis (>40°C Solution) Core->Catalytic Base Base/Nucleophile Exposure Core->Base Exothermic Exothermic Cleavage (C-I Bond Scission) Thermal->Exothermic Dehalogenation Dehalogenation (Ar-C≡C-H) Catalytic->Dehalogenation Polymerization Condensation / Polymerization Base->Polymerization

Caption: Primary decomposition pathways of iodoethynyl benzenes under various environmental stressors.

References

  • Iodoethyne: A Technical Guide to Stability and Decomposition Pathways. Benchchem. 4

  • Halogen-Bonding Complexes Based on Bis(iodoethynyl)benzene Units: A New Versatile Route to Supramolecular Materials. Universidad de Zaragoza.3

  • Development of Sustainable Catalytic Systems For Oxidation Reactions. Queen's University Belfast.1

  • Catalytic and Computational Studies of N-Heterocyclic Carbene or Phosphine-Containing Copper(I) Complexes for the Synthesis of 5-Iodo-1,2,3-Triazoles. ACS Catalysis. 2

Sources

Validation & Comparative

Comparative Analysis of the ¹⁹F NMR Chemical Shift of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical research, particularly within drug development and materials science, the precise characterization of fluorinated organic molecules is paramount. The ¹⁹F nucleus serves as a sensitive probe of the local electronic environment, making ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool. This guide provides a comparative analysis of the ¹⁹F NMR chemical shift for 1-(iodoethynyl)-4-(trifluoromethyl)benzene, contextualizing its expected spectral properties against those of structurally related analogs. By examining the electronic effects of various substituents, we can build a predictive framework for understanding and verifying the chemical shift of this specific compound.

Understanding ¹⁹F NMR Chemical Shifts in Aryl-CF₃ Systems

The chemical shift of the trifluoromethyl (CF₃) group in para-substituted benzene rings is highly sensitive to the electronic nature of the substituent at the opposite end of the ring. This sensitivity arises from the transmission of electronic effects—both inductive and resonance—through the π-system of the benzene ring, which in turn modulates the electron density around the fluorine nuclei. Generally, electron-withdrawing groups at the para-position tend to deshield the ¹⁹F nuclei, causing a downfield shift (less negative ppm value), while electron-donating groups lead to increased shielding and an upfield shift (more negative ppm value) relative to a reference compound like benzotrifluoride.

Comparative Data Analysis: Predicting the Chemical Shift

While a direct experimental value for the ¹⁹F NMR chemical shift of this compound is not readily found in publicly available literature, we can predict its approximate value by analyzing the shifts of its constituent structural motifs and related compounds. The table below presents the reported ¹⁹F NMR chemical shifts for several para-substituted benzotrifluorides, which will serve as our comparative dataset. All shifts are referenced to an external standard, typically CFCl₃ at 0 ppm.

Compound NameSubstituent (at para-position)¹⁹F Chemical Shift (δ, ppm)Electronic Nature of Substituent
Benzotrifluoride-H-63.72Neutral
4-Iodobenzotrifluoride-I-62.39Weakly Electron-Withdrawing
4-Ethynylbenzotrifluoride-C≡CH-62.8Weakly Electron-Withdrawing

Data compiled from various sources and standardized for comparison.

From this data, we can observe a clear trend. The substitution of a hydrogen atom with an iodine atom in 4-iodobenzotrifluoride results in a downfield shift of approximately 1.33 ppm. This is consistent with the weakly electron-withdrawing nature of iodine through its inductive effect. Similarly, the ethynyl group in 4-ethynylbenzotrifluoride also induces a downfield shift of about 0.92 ppm relative to benzotrifluoride, indicating it also acts as a weak electron-withdrawing group in this context.

The iodoethynyl group (-C≡CI) in our target molecule, this compound, combines the electronic effects of both the ethynyl and iodo moieties. The electronegative iodine atom will further withdraw electron density from the ethynyl group and, by extension, the benzene ring. Therefore, the iodoethynyl group is expected to be more electron-withdrawing than either the iodo or the ethynyl group alone. This leads to a logical prediction that the ¹⁹F NMR chemical shift of this compound will be further downfield (less negative) than the shifts observed for both 4-iodobenzotrifluoride and 4-ethynylbenzotrifluoride. A reasonable estimate would place the chemical shift in the range of -61.5 to -62.0 ppm .

G cluster_0 Electronic Effect on ¹⁹F Chemical Shift H Benzotrifluoride -H δ ≈ -63.72 ppm I 4-Iodobenzotrifluoride -I δ ≈ -62.39 ppm H->I Downfield Shift (+1.33 ppm) CCH 4-Ethynylbenzotrifluoride -C≡CH δ ≈ -62.8 ppm H->CCH Downfield Shift (+0.92 ppm) CCI 1-(Iodoethynyl)-4- (trifluoromethyl)benzene -C≡CI Predicted δ ≈ -61.5 to -62.0 ppm I->CCI Further Downfield Shift (Predicted) CCH->CCI Further Downfield Shift (Predicted)

Caption: Relationship between para-substituent and ¹⁹F NMR chemical shift.

Experimental Protocol for ¹⁹F NMR Acquisition

To validate the predicted chemical shift and ensure high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, with explanations for each step to ensure technical accuracy.

1. Sample Preparation:

  • Step 1a: Weighing. Accurately weigh approximately 10-20 mg of the solid this compound sample. Rationale: This amount ensures a good signal-to-noise ratio without causing issues with sample solubility or line broadening.

  • Step 1b: Solvent Selection. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds. Rationale: A deuterated solvent is crucial to avoid a large, broad solvent signal that would overwhelm the analyte signals in ¹H NMR, and it is standard practice to use the same solvent for consistency across different NMR experiments. The volume is optimized for standard 5 mm NMR tubes.

  • Step 1c: Internal Standard (Optional but Recommended). Add a small amount of an internal standard with a known ¹⁹F chemical shift, such as trifluorotoluene (α,α,α-trifluorotoluene) at -63.72 ppm. Rationale: An internal standard provides a precise reference point within the sample, which can correct for minor variations in the magnetic field strength and improve the accuracy of the chemical shift measurement.

  • Step 1d: Homogenization. Vortex the sample until the solid is completely dissolved to ensure a homogeneous solution. Rationale: A homogeneous solution is essential for acquiring sharp, well-resolved NMR signals. Inhomogeneities can lead to significant line broadening.

2. NMR Spectrometer Setup and Data Acquisition:

  • Step 2a: Instrument Tuning and Shimming. Before acquiring data, the NMR probe must be tuned to the ¹⁹F frequency, and the magnetic field homogeneity must be optimized through shimming. Rationale: Proper tuning ensures maximum signal intensity, while shimming narrows the spectral lines, leading to higher resolution and more accurate peak picking.

  • Step 2b: Acquisition Parameters.

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for ¹⁹F nuclei, which typically have shorter relaxation times than ¹H.

    • Number of Scans (NS): Start with 16 or 32 scans and increase if necessary to improve the signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of at least 50-100 ppm, centered around the expected chemical shift (e.g., -60 to -70 ppm), should be sufficient to capture the signal of interest and the internal standard.

  • Step 2c: Data Acquisition. Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Step 3a: Fourier Transform. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Step 3b: Phasing. Manually or automatically phase the spectrum to ensure that all peaks have a pure absorption lineshape.

  • Step 3c: Baseline Correction. Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Step 3d: Referencing. Reference the spectrum by setting the peak of the internal standard (if used) to its known chemical shift value. If no internal standard is used, the spectrum is referenced externally to the spectrometer's calibrated frequency for CFCl₃.

  • Step 3e: Peak Picking. Identify and label the chemical shift of the peak corresponding to the CF₃ group of this compound.

G cluster_workflow ¹⁹F NMR Experimental Workflow A Sample Preparation (Weighing, Solvent, Standard) B Instrument Setup (Tuning & Shimming) A->B C Data Acquisition (Set Parameters, Acquire FID) B->C D Data Processing (FT, Phasing, Referencing) C->D E Final Spectrum & Chemical Shift D->E

Caption: A streamlined workflow for acquiring ¹⁹F NMR spectra.

Conclusion

By leveraging a comparative analysis of structurally related compounds, we can confidently predict the ¹⁹F NMR chemical shift of this compound to be in the range of -61.5 to -62.0 ppm. This prediction is grounded in the well-established principles of substituent electronic effects on NMR chemical shifts. The provided experimental protocol offers a robust methodology for the empirical validation of this prediction, ensuring data of the highest quality and integrity for researchers in the fields of chemical synthesis, drug discovery, and materials science.

Comparing halogen bond directionality: Iodoalkynes vs Iodobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of non-covalent interactions is paramount for rational drug design and supramolecular chemistry. Among these, the halogen bond (XB) has emerged as a highly directional, tunable interaction. A halogen bond occurs when a region of positive electrostatic potential on a halogen atom—known as the


-hole—interacts with a Lewis base[1].

While iodobenzenes have historically been the workhorse of halogen bonding, iodoalkynes are increasingly recognized for their superior directionality and binding affinity. This guide objectively compares the mechanistic foundations, geometric directionality, and experimental validation of iodoalkynes versus iodobenzenes.

Mechanistic Foundations: Hybridization and the -Hole

The defining feature of a halogen bond is its strict directionality, which is a direct consequence of the


-hole's location exactly on the elongation of the covalent bond axis[1]. The depth of this 

-hole (

) dictates the strength and linearity of the resulting non-covalent bond.

Iodobenzenes (sp² Hybridization): In iodobenzenes, the iodine atom is bonded to an sp²-hybridized carbon. Because the intrinsic electronegativity of an sp² carbon (33% s-character) is moderate, the baseline


-hole on the iodine is relatively shallow. To function as effective XB donors, iodobenzenes typically require extensive functionalization with electron-withdrawing groups (EWGs), such as in pentafluoroiodobenzene, to sufficiently polarize the iodine atom[2]. Even with activation, steric repulsion from ortho-substituents can force the approaching Lewis base slightly off-axis, leading to C–I···Y angles that deviate from perfect linearity (typically 165°–175°).

Iodoalkynes (sp Hybridization): Iodoalkynes feature an iodine atom bonded to an sp-hybridized carbon. The 50% s-character of the sp orbital makes the alkyne carbon exceptionally electronegative[3]. This intrinsic electron-withdrawing capability pulls electron density away from the iodine atom far more effectively than an sp² system, generating a profound and highly concentrated


-hole without the strict necessity for additional fluorination. Furthermore, the linear geometry of the alkyne moiety eliminates steric hindrance around the iodine, allowing the Lewis base to dock perfectly along the 

-hole axis. This results in extreme directionality, with C–I···N angles routinely measuring between 174° and 180°[4].

G A Carbon Hybridization B sp (Iodoalkynes) High s-character (50%) A->B C sp² (Iodobenzenes) Medium s-character (33%) A->C D Strong Electron Withdrawal Deep σ-hole B->D E Moderate Electron Withdrawal Requires EWGs (e.g., Fluorine) C->E F Strict Directionality (Angle ≈ 178-180°) D->F G High Directionality (Angle ≈ 170-175°) E->G

Causality of carbon hybridization on σ-hole depth and XB directionality.

Quantitative Comparison: Directionality and Binding Metrics

The structural differences between these two classes of XB donors translate directly into measurable thermodynamic and geometric variations. The table below summarizes the comparative performance of iodoalkynes and activated iodobenzenes.

MetricIodoalkynesIodobenzenes (Perfluorinated)
Carbon Hybridization sp (50% s-character)sp² (33% s-character)
Intrinsic

-Hole Depth
High (Driven by intrinsic electronegativity)Moderate (Requires EWG activation)
Typical C–I···N Angle 174.0° – 180.0°165.0° – 175.0°
Steric Hindrance at Donor Minimal (Linear alkyne geometry)Moderate (Ortho-substituents)
Binding Free Enthalpy (

)
-1.1 to -2.4 kcal/mol (with quinuclidine)[5]-1.0 to -2.0 kcal/mol (varies by EWG)
Primary Application Rigid supramolecular scaffolds, precise drug targetingGeneral crystal engineering, anion recognition

Experimental Methodologies: Self-Validating Protocols

To objectively compare the halogen bond directionality and strength of these two motifs, researchers must employ orthogonal techniques. The following protocols detail how to establish a self-validating system using solution-phase thermodynamics and solid-state geometry.

Protocol 1: Solution-Phase Quantification via ¹³C/¹H NMR Titration

NMR titration is utilized to determine the association constant (


) and binding free enthalpy (

) of the halogen bond. Tracking the ¹³C shift of the carbon adjacent to the iodine is highly diagnostic because the electron density perturbation upon

-hole binding deshields this specific nucleus.
  • Solvent Selection & Preparation:

    • Action: Prepare stock solutions of the XB donor (e.g., iodoalkyne) and XB acceptor (e.g., quinuclidine) in anhydrous Benzene-d6 (

      
      ).
      
    • Causality: A non-polar, non-coordinating solvent is mandatory. Competing solvents (like DMSO or Methanol) possess Lewis basic sites that will occupy the

      
      -hole, masking the true host-guest interaction and invalidating the thermodynamic data.
      
  • Host-Guest Titration:

    • Action: Maintain the XB donor concentration constant (e.g., 5 mM) while incrementally adding the XB acceptor stock solution (from 0 to 10 equivalents) across 10-15 NMR tubes.

    • Causality: Keeping the host concentration static ensures that changes in chemical shift (

      
      ) are purely a function of the shifting equilibrium state, isolating the binding isotherm.
      
  • Data Acquisition & Self-Validation:

    • Action: Record ¹³C NMR spectra at a strictly controlled temperature (298 K). Plot

      
       against the concentration of the guest.
      
    • Validation Check: Fit the data to a 1:1 binding isotherm model. If the

      
       value is < 0.99, or if the residuals show systematic deviation, the system is not self-validating (indicating potential higher-order complexes or solvent contamination), and the 
      
      
      
      calculation must be rejected.
Protocol 2: Solid-State Directionality Validation via SCXRD

Single-Crystal X-ray Diffraction (SCXRD) provides the definitive geometric proof of halogen bond directionality.

  • Co-crystallization Setup:

    • Action: Dissolve equimolar amounts of the XB donor and a rigid Lewis base (e.g., 4,4'-bipyridine) in a volatile solvent (e.g., dichloromethane/hexane mixture). Allow for slow isothermal evaporation at 4 °C.

    • Causality: Slow evaporation under reduced thermal noise ensures the system reaches thermodynamic equilibrium, allowing the directional

      
      -hole interactions to dictate the crystal packing rather than kinetic trapping.
      
  • Diffraction & Refinement:

    • Action: Mount a suitable single crystal and collect diffraction data at cryogenic temperatures (e.g., 100 K).

    • Causality: Cryogenic cooling minimizes thermal atomic displacement (Debye-Waller factors), providing sub-Angstrom precision for the critical C–I···N bond lengths and angles.

  • Geometric Analysis & Self-Validation:

    • Action: Measure the I···N distance and the C–I···N angle.

    • Validation Check: A valid halogen bond must exhibit an I···N distance shorter than the sum of their van der Waals radii (approx. 3.53 Å). Furthermore, if the C–I···N angle is < 160°, the interaction cannot be definitively classified as a

      
      -hole driven halogen bond, as it violates the fundamental polar flattening model[1].
      

G Step1 Synthesize XB Donors (Iodoalkyne / Iodobenzene) Step2 Solution-Phase NMR Titration Measure Ka & ΔG Step1->Step2 Step3 Co-Crystallization with Lewis Base (e.g., Pyridine) Step1->Step3 Step5 Data Correlation Validate Directionality & Strength Step2->Step5 Step4 SCXRD Analysis Measure C-I···N Angle & Distance Step3->Step4 Step4->Step5

Workflow for validating halogen bond strength and directionality.

Conclusion

For applications requiring extreme geometric precision—such as the construction of discrete supramolecular parallelograms[4] or the targeting of specific backbone carbonyls in kinase inhibitors—iodoalkynes offer superior directionality over iodobenzenes. The intrinsic electronegativity of the sp-hybridized carbon creates a deep, highly focused


-hole that enforces near-perfect 180° binding angles, free from the steric constraints that often perturb iodobenzene-based systems.

References

  • Halogen-Bonded Supramolecular Parallelograms: From Self-Complementary Iodoalkyne Halogen-Bonded Dimers to 1:1 and 2:2 Iodoalkyne Halogen-Bonded Cocrystals. nih.gov.
  • The Halogen Bond | Chemical Reviews. acs.org.
  • Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution.
  • The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. nih.gov.
  • Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Comput

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, excellence in the laboratory is defined not only by the discoveries we make but also by the diligence with which we manage our chemical resources from acquisition to disposal. The compound 1-(iodoethynyl)-4-(trifluoromethyl)benzene is a potent reagent in organic synthesis, valued for the unique reactivity of its iodoalkyne group and the electronic properties conferred by the trifluoromethyl moiety. However, these same characteristics necessitate a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical reasoning that underpins these procedures, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound.

Compound Identification and Hazard Profile

A thorough understanding of a compound's properties is the foundation of its safe handling. This compound is a solid substance whose hazards stem from its reactivity and potential biological effects upon exposure.

PropertyValueSource
CAS Number 607376-47-6[1]
Molecular Formula C₉H₄F₃I[1]
Molecular Weight 296.03 g/mol [1]
Appearance Solid[1]
Storage Class 11 (Combustible Solids)[1]

GHS Hazard Classification: This compound is classified as hazardous. The primary concerns are acute oral toxicity and serious eye irritation.[1]

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

These classifications mandate careful handling to prevent ingestion and eye contact. The "Warning" signal word associated with its GHS pictogram (GHS07) underscores this need.[1]

Pre-Disposal Safety Operations: Your First Line of Defense

Before beginning any disposal-related activities, ensure the following control measures are in place. This proactive approach minimizes risk to personnel and the facility.

A. Required Personal Protective Equipment (PPE) Given the compound's hazards, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.

B. Engineering Controls All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[3] This is crucial to prevent the inhalation of any fine powders or potential vapors and to contain any accidental spills.

C. Spill Management In the event of a spill, immediate and correct action is critical.

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, cover the spill with an inert absorbent material such as dry sand, earth, or a commercial sorbent.[2][4]

  • Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[4][5]

  • Clean the spill area thoroughly.

  • Do not allow the chemical to enter drains or waterways.[2]

The Core Directive: Waste Segregation and Containerization

The single most important aspect of disposing of this compound is its correct classification and segregation as halogenated organic waste .

The Scientific Rationale: Halogenated compounds (containing fluorine, chlorine, bromine, or iodine) require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen iodide and hydrogen fluoride) produced during combustion.[6] Mixing this waste with non-halogenated solvents, which are often recycled as fuel, causes two major problems:

  • It contaminates the fuel stream, rendering it unusable.[6]

  • It can lead to the release of corrosive and toxic gases if incinerated in a facility not equipped to handle halogenated waste.

Therefore, strict segregation is paramount for both environmental protection and cost-effective waste management.[6]

Containerization Protocol:

  • Select an Appropriate Container: Use only a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, screw-top cap.[7]

  • Labeling is Non-Negotiable: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[7]

    • An accurate list of all components and their approximate percentages if it is a mixture.

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste. This prevents the release of vapors and protects the container's contents from contamination.[7]

Step-by-Step Disposal Protocol

Follow this workflow for the compliant disposal of both the pure solid and solutions containing the compound.

Workflow: Disposal of this compound

G cluster_start Initial Assessment cluster_ppe Safety Preparation cluster_ops Operational Steps cluster_final Final Hand-off Start Identify Waste: This compound (Solid or in Solution) PPE Don Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->PPE Hazard Identified FumeHood Work Inside a Chemical Fume Hood PPE->FumeHood GetContainer Obtain a Labeled 'Halogenated Organic Waste' Container FumeHood->GetContainer Transfer Carefully Transfer Waste into Container GetContainer->Transfer Container Ready Seal Securely Seal the Container Transfer->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Waste Contained Pickup Arrange for Pickup by Institutional EHS Store->Pickup Awaiting Disposal

Caption: A workflow for the proper disposal of this compound.

Detailed Methodology:

  • Preparation: Don all required PPE and ensure you are working within a chemical fume hood.

  • Container Procurement: Obtain a properly labeled "Halogenated Organic Waste" container from your laboratory's satellite accumulation area. Verify that the label is correctly filled out.

  • For Pure Solid Waste: Carefully transfer the solid this compound into the waste container using a spatula or powder funnel.

  • For Contaminated Labware (e.g., weigh boats, gloves): Place these items directly into the solid halogenated organic waste container.

  • For Solutions: If the compound is dissolved in an organic solvent, pour the solution into the designated "Halogenated Organic Liquid Waste" container.

    • Crucial Note: Do not mix this waste stream with non-halogenated solvents like acetone, ethanol, or hexane.[8] Ensure the waste container is compatible with all solvents in your mixture.

  • Container Sealing: Tightly seal the waste container cap.

  • Final Storage: Place the sealed container back in the designated satellite accumulation area.

  • Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for its collection by your Environmental Health and Safety (EHS) department for final disposal at an approved waste plant.[2]

Understanding the Chemistry Behind the Hazard

A deeper trust in these protocols comes from understanding the chemical principles at play.

  • The Iodoalkyne Moiety: Iodoalkynes are highly versatile synthetic intermediates, but their reactivity can also present hazards.[9] They are more reactive than their chloro- or bromo- analogues and can be sensitive to light and heat.[2] Incompatible materials such as strong oxidizing agents must be avoided as they can lead to vigorous reactions.[2]

  • The Trifluoromethyl Group: The C-F bond is exceptionally strong, making trifluoromethyl groups generally stable.[10] However, under certain conditions, such as high-temperature incineration, they can decompose. This decomposition can produce gaseous hydrogen fluoride (HF), a highly corrosive and toxic substance that necessitates the specialized disposal pathway described.[2]

  • Environmental Persistence: Organohalogen compounds, as a class, can be persistent in the environment and some are toxic to aquatic life.[5][11] Proper disposal via incineration is designed to break these molecules down into simpler, less harmful substances, preventing their release and long-term environmental impact.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • SAFETY DATA SHEET for 1-chloro-4-(trifluoromethyl)benzene. Airgas. [Link]

  • PubChem Compound Summary for 1-Iodo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

  • Controlled Separation and Release of Organoiodine Compounds. PMC, National Institutes of Health. [Link]

  • Protolytic defluorination of trifluoromethyl-substituted arenes. PMC, National Institutes of Health. [Link]

  • PubChem Compound Summary for 1-(2-Iodoethynyl)-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

  • Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes. PMC, National Institutes of Health. [Link]

  • Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group, University of Illinois. [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]

  • Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. MDPI. [Link]

  • Electrosynthesis as an Enabling Tool for C–F Bond Functionalization. Royal Society of Chemistry. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Process for purifying iodine and/or an iodine compound.
  • PubChem Compound Summary for Benzene, 1-iodo-4-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.